4-Methyloxazole-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNBHCVJLBBYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674027 | |
| Record name | 4-Methyl-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-81-1 | |
| Record name | 4-Methyl-2-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyloxazole-2-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and safety information for 4-Methyloxazole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes available data, presents detailed experimental protocols for related compounds, and includes logical diagrams to illustrate synthetic and reactive pathways.
Introduction
This compound, with the IUPAC name 4-methyl-1,3-oxazole-2-carboxylic acid, is a heterocyclic organic compound.[1] Its structure consists of an oxazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. Oxazole derivatives are significant scaffolds in medicinal chemistry and materials science. This document aims to consolidate the known chemical properties and provide a technical resource for laboratory applications.
Chemical and Physical Properties
The following table summarizes the key computed and experimental properties of this compound and its isomers for comparative reference. Data for the target compound is limited, so properties of its isomers (4-methyloxazole-5-carboxylic acid and 2-methyloxazole-4-carboxylic acid) are included to provide context.
| Property | Value | Source |
| IUPAC Name | 4-methyl-1,3-oxazole-2-carboxylic acid | [1] |
| Molecular Formula | C₅H₅NO₃ | [1][2] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| CAS Number | 1196151-81-1 | [1][3] |
| Canonical SMILES | CC1=COC(=N1)C(=O)O | [1] |
| InChI Key | DQNBHCVJLBBYRW-UHFFFAOYSA-N | [1] |
| Physical State | Solid, Crystal - Powder | [4][5] |
| Color | White to Greyish or Tan | [4][] |
| Melting Point | No data available. (Isomer: 4-methyloxazole-5-carboxylic acid melts at 239-243 °C) | [5] |
| Boiling Point | No data available. (Predicted for isomer: 267.3±20.0 °C) | [7] |
| Density | No data available. (Predicted for isomer: 1.348±0.06 g/cm³) | [7] |
| pKa | No data available. (Predicted for isomer: 2.09±0.31) | [7] |
Spectroscopic Data
Infrared (IR) Spectroscopy
A typical IR spectrum of a carboxylic acid would exhibit the following characteristic absorption bands:
-
O-H Stretch: A very broad and strong band appearing in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands.[8] This broadening is due to hydrogen bonding between molecules, typically forming dimers.[8]
-
C=O Stretch: An intense, sharp band located between 1760-1690 cm⁻¹.[8] Its exact position can be influenced by conjugation and dimerization.
-
C-O Stretch: A medium intensity band found in the 1320-1210 cm⁻¹ region.[8]
-
O-H Bend: Bands may appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl (CH₃) protons.
-
A singlet for the proton on the oxazole ring at the 5-position.
-
A very broad singlet for the acidic proton of the carboxylic acid (COOH), typically downfield.
-
-
¹³C NMR: The carbon NMR spectrum should display characteristic peaks for:
-
The carboxyl carbon (C=O), which typically appears in the 160-185 ppm range and may have a weak signal intensity.[9]
-
Carbons of the oxazole ring.
-
The methyl group carbon.
-
Synthesis and Reactivity
Synthesis
A common route for the synthesis of heterocyclic carboxylic acids is the hydrolysis of their corresponding esters. A plausible synthetic pathway for this compound involves the alkaline hydrolysis of an ethyl or methyl ester precursor.
Caption: Plausible synthesis workflow for this compound.
Reactivity
This compound is expected to exhibit reactivity typical of both a carboxylic acid and a heteroaromatic compound.
-
Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol.
-
Decarboxylation: Similar to other heteroaromatic carboxylic acids, it may undergo decarboxylation under thermal or catalytic conditions.[10]
-
Cross-Coupling Reactions: The related isomer, 4-methyloxazole-5-carboxylic acid, has been used in palladium-catalyzed cross-coupling reactions, suggesting that the 2-carboxylic acid isomer could also serve as a coupling partner in certain organometallic transformations.[5][7]
Caption: General reactivity pathways for the carboxylic acid functional group.
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the hydrolysis of a related ester can be adapted. The following is a representative protocol based on similar transformations.[10]
Objective: To synthesize this compound via hydrolysis of Ethyl 4-methyloxazole-2-carboxylate.
Materials:
-
Ethyl 4-methyloxazole-2-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a solution of Ethyl 4-methyloxazole-2-carboxylate (1 equivalent) in a mixture of water and a co-solvent like THF or ethanol, add sodium hydroxide (1.5-2.0 equivalents).
-
Hydrolysis: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is approximately 1-2. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.
Safety Information
No specific Safety Data Sheet (SDS) for this compound was found. However, the SDS for the isomeric compound 4-Methyloxazole-5-carboxylic acid indicates it causes skin and serious eye irritation.[4][11] It is prudent to handle this compound with similar precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][11]
-
Pictogram: GHS07 (Exclamation Mark)
-
Precautionary Statements:
-
P264: Wash hands and face thoroughly after handling.[4]
-
P280: Wear protective gloves and eye protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332+P313: If skin irritation occurs: Get medical advice or attention.[4]
-
P337+P313: If eye irritation persists: Get medical advice or attention.[4]
-
Handling Recommendations: Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store in a cool, dark place away from oxidizing agents.[4]
References
- 1. This compound | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 1196151-81-1 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Methyloxazole-5-carboxylic acid 97 2510-32-9 [sigmaaldrich.com]
- 7. 4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID | 2510-32-9 [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 10. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
4-Methyloxazole-2-carboxylic acid CAS number and structure
COMPOUND IDENTIFICATION CAS Number: 1196151-81-1[1][2][3] IUPAC Name: 4-methyl-1,3-oxazole-2-carboxylic acid[2] Molecular Formula: C₅H₅NO₃[1][2] Molecular Weight: 127.10 g/mol [1][2] Synonyms: 4-Methyl-oxazole-2-carboxylic acid, 4-METHYL-1,3-OXAZOLE-2-CARBOXYLIC ACID[2]
This technical guide provides an in-depth overview of 4-Methyloxazole-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document outlines its chemical structure, properties, plausible synthetic routes, and potential applications, collating available data for a scientific audience.
Chemical Structure and Properties
This compound features a five-membered oxazole ring, which is a common scaffold in biologically active molecules. The ring is substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 127.10 g/mol | PubChem[2] |
| Exact Mass | 127.026943022 Da | PubChem[2] |
| XLogP3 | 0.6 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[2] |
| Complexity | 125 | PubChem[2] |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the surveyed literature. However, a common and effective method for preparing oxazole carboxylic acids is the hydrolysis of their corresponding ester precursors. The following section outlines a generalized protocol for this transformation, based on procedures for structurally similar compounds.
Protocol: Hydrolysis of Ethyl 4-Methyloxazole-2-carboxylate
This protocol describes the saponification of an ethyl ester to yield the target carboxylic acid. This method is adapted from general procedures for the hydrolysis of oxazole esters.
Materials:
-
Ethyl 4-methyloxazole-2-carboxylate (1 equivalent)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Ethyl 4-methyloxazole-2-carboxylate (1 eq.) in a solvent mixture of THF/MeOH/H₂O (2:3:1 ratio).
-
Add LiOH·H₂O (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the volatile organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous residue in an ice bath and acidify to a pH of ~2-3 by the dropwise addition of 1 M HCl.
-
A precipitate of this compound should form upon acidification.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Dry the product under vacuum to yield the final compound.
Caption: Generalized workflow for the synthesis via ester hydrolysis.
Spectroscopic Characterization
No experimental spectroscopic data for this compound were found in the reviewed literature. The following are expected characteristic signals based on general principles of NMR and IR spectroscopy for carboxylic acids.
-
¹H NMR: A characteristic broad singlet is expected for the acidic proton of the carboxylic acid group, typically appearing far downfield (>10 ppm, often around 12 ppm). The methyl protons would likely appear as a singlet in the aliphatic region (~2-3 ppm), and the oxazole ring proton would appear in the aromatic/heteroaromatic region.
-
¹³C NMR: The carboxyl carbon is expected to have a chemical shift in the range of 165-185 ppm.[4] Other signals would correspond to the carbons of the oxazole ring and the methyl group.
-
Infrared (IR) Spectroscopy: Two characteristic absorptions are anticipated for the carboxylic acid group: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band between 1710-1760 cm⁻¹.[4]
Applications in Drug Discovery and Research
While specific biological activities for this compound are not widely reported, it is classified as a biochemical for proteomics research.[5] The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The carboxylic acid group is also a critical functional group in drug design, often involved in key binding interactions with biological targets.
Role as a Bioisostere Component
In drug design, carboxylic acids are often key to a molecule's pharmacophore but can present challenges related to metabolic instability or poor membrane permeability.[6] The oxazole ring itself can be considered a bioisostere for other functionalities, and modifying the carboxylic acid group is a common strategy in medicinal chemistry to optimize drug properties.
Caption: Role of carboxylic acid bioisosterism in drug development.
The structural motifs present in this compound suggest its potential as a building block for the synthesis of more complex molecules targeting a range of biological pathways. For instance, related thiazole-carboxylic acid derivatives have been investigated as potential anti-cancer agents, highlighting the therapeutic potential of such heterocyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. scbt.com [scbt.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-Methyloxazole-2-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 4-Methyloxazole-2-carboxylic acid are presented below.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 12.0 | Singlet, broad | 1H | -COOH |
| ~8.30 | Singlet | 1H | H-5 |
| ~2.30 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~162 | C=O (Carboxylic Acid) |
| ~158 | C-2 (Oxazole ring) |
| ~145 | C-4 (Oxazole ring) |
| ~135 | C-5 (Oxazole ring) |
| ~12 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |
| 1725 - 1700 | Strong | C=O stretch | Carboxylic Acid |
| 1650 - 1550 | Medium | C=N stretch | Oxazole Ring |
| 1500 - 1400 | Medium | C=C stretch | Oxazole Ring |
| 1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 127 | [M]⁺ (Molecular Ion) |
| 110 | [M - OH]⁺ |
| 99 | [M - CO]⁺ |
| 82 | [M - COOH]⁺ |
| 54 | [C₃H₂N]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is first recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A suitable ionization method is employed. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS that typically results in a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.
References
Theoretical Properties of Substituted Oxazole Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical properties of substituted oxazole carboxylic acids, a class of heterocyclic compounds of significant interest in medicinal chemistry. The oxazole scaffold is a key structural motif in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[1] The substitution pattern on the oxazole ring, particularly the presence of a carboxylic acid group, plays a crucial role in determining the biological activity of its derivatives, which span a wide therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[2][3] This guide will delve into the computational and theoretical underpinnings that govern the properties of these molecules, offering insights for the rational design of novel therapeutic agents.
Molecular and Electronic Structure
The foundational characteristics of substituted oxazole carboxylic acids are dictated by their molecular and electronic structure. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties.
Optimized Geometry and Structural Parameters
DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G++(d,p), provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.[4] These parameters are crucial for understanding the molecule's three-dimensional conformation and its potential interactions with biological macromolecules. For instance, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the oxazole ring bond angles for N15–C16–O12 and O12–C13–C14 were calculated to be 114.1° and 107.4°, respectively.[4] The dihedral angle between the oxazole and benzimidazole rings was found to be in the range of 170-180°, indicating a nearly planar arrangement that can influence stacking interactions.[4]
Frontier Molecular Orbitals and Chemical Reactivity
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[4] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter, with a smaller gap generally implying higher reactivity.[4] In one theoretical analysis of an oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, suggesting a high degree of chemical reactivity.[4] These calculations help in predicting the sites susceptible to electrophilic and nucleophilic attack. Electrophilic substitution on the oxazole ring typically occurs at the C5 position, especially when an electron-donating group is present.[2] Nucleophilic substitution is less common but can occur at the C2 position, particularly if a good leaving group is present.[2]
Table 1: Calculated Molecular Properties of an Oxazole Derivative [4]
| Parameter | Value |
| HOMO Energy (E_HOMO) | -5.6518 eV |
| LUMO Energy (E_LUMO) | -0.8083 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.8435 eV |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Understanding the relationship between the chemical structure of substituted oxazole carboxylic acids and their biological activity is paramount for designing more potent and selective drugs.
Key Structural Features for Biological Activity
SAR studies have identified several structural features of substituted oxazole-4-carboxamides that are crucial for their antimicrobial and anticancer activities.[1]
-
Substituents at the C2 Position: The nature of the substituent on the phenyl ring at the C2 position of the oxazole core can significantly modulate antibacterial activity. Electron-withdrawing groups, such as chloro or nitro groups, have been shown to enhance efficacy.[1]
-
Amide Moiety: The substituent attached to the amide nitrogen of the carboxylic acid group is critical for target interaction and can have a substantial impact on the minimum inhibitory concentration (MIC).[1]
-
Substitution at the C5 Position: The introduction of small alkyl or haloalkyl groups at the C5 position can influence the pharmacokinetic properties and overall efficacy of the compound.[1]
The logical relationship of these substituents to the antimicrobial activity can be visualized as follows:
QSAR Modeling
QSAR provides a mathematical model to correlate the chemical structure with biological activity.[5] For azole derivatives, QSAR models have been developed using techniques like Artificial Neural Networks to predict antifungal activity.[5] These models utilize various molecular descriptors to establish a predictive relationship. For instance, a QSAR study on benzoxazoles and oxazolopyridines as antifungal agents identified topological and connectivity descriptors as significant for modeling their activity.[6] Such models are invaluable for in silico screening of large compound libraries to identify promising candidates for synthesis and further testing.[6]
Experimental and Computational Protocols
The theoretical properties discussed are derived from specific experimental and computational methodologies.
Computational Details: Density Functional Theory (DFT)
A common computational protocol for investigating the electronic properties of oxazole derivatives involves the following steps:
-
Structure Optimization: The ground-state structural geometry of the molecule is fully optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[4] This is typically performed using quantum chemistry software packages like Gaussian.[4]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and other chemical reactivity parameters.[4]
The workflow for a typical DFT calculation can be represented as follows:
Synthesis of Substituted Oxazole Carboxylic Acids
Several synthetic routes to substituted oxazole carboxylic acids have been developed. A common approach involves the functionalization of a pre-formed oxazole-4-carboxylic acid core.[1]
General Protocol for Amide Bond Formation: [1]
-
Activation of the Carboxylic Acid:
-
Method A (Acyl Chloride): To a solution of a 2,5-disubstituted-oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride.
-
Method B (EDCI/HOBt Coupling): The 2,5-disubstituted-oxazole-4-carboxylic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) are dissolved in anhydrous dimethylformamide (DMF). The mixture is stirred at room temperature for 30 minutes.
-
-
Amide Bond Formation: To the activated carboxylic acid, the desired amine (1.1 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) are added. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove impurities. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
A novel one-pot synthesis of 2,4,5-trisubstituted oxazoles has also been reported, which involves the reaction of a carboxylic acid, an amino acid, and a dehydrative condensing reagent, followed by a Suzuki-Miyaura coupling with a boronic acid.[7]
Biological Activities and Signaling Pathways
While the precise mechanisms of action are often compound-specific, some general insights into the signaling pathways affected by substituted oxazole carboxylic acids have been elucidated, particularly in the context of their anticancer activity.[1]
A putative mechanism of action for some anticancer oxazole derivatives involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. This can be visualized as a simplified signaling pathway:
Spectroscopic Properties
The theoretical calculations of spectroscopic properties, such as NMR chemical shifts, can be compared with experimental data to validate proposed structures. Discrepancies between reported and theoretical 13C NMR chemical shifts have been used to question the structural assignment of natural products purportedly containing a 5-hydroxyoxazole-4-carboxylic acid residue.[8]
Table 2: Representative Spectroscopic Data for a Substituted Oxazole [9]
| Data Type | Characteristic Signals |
| IR (ν/cm⁻¹) | 3303, 3241 (N-H), 2221 (C≡N), 1667 (C=O) |
| ¹H NMR (δ/ppm) | 2.23 (s, 3H, oxazole-CH₃), 7.55 (s, 1H, oxazole-H5) |
| ¹³C NMR (δ/ppm) | 162.93, 162.14, 142.16, 140.46, 138.51, 133.87, 129.41 (2C), 128.28, 127.63 (2C), 126.01, 121.22 (2C), 117.35 (2C), 111.30, 110.54, 13.77 |
| Mass Spec (m/z) | 379 [M]⁺ |
Conclusion
The theoretical properties of substituted oxazole carboxylic acids provide a framework for understanding their chemical behavior and biological activities. Computational chemistry, in synergy with synthetic and biological studies, offers a powerful platform for the rational design of novel oxazole-based compounds with enhanced therapeutic potential. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and effective drugs for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma [mdpi.com]
- 4. irjweb.com [irjweb.com]
- 5. researchgate.net [researchgate.net]
- 6. Qsar studies on benzoxazoles and oxazolo pyridines as antifungal agents [wisdomlib.org]
- 7. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
- 8. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry [arabjchem.org]
The Ascendancy of a Heterocycle: A Technical Guide to the Discovery and History of 4-Methyloxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-methyloxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties and structural features have made it a valuable building block in the design and development of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies leading to 4-methyloxazole and its derivatives. It details key experimental protocols, presents quantitative data in a structured format, and visualizes fundamental synthetic pathways and reaction mechanisms. This document serves as a critical resource for researchers engaged in the exploration of oxazole chemistry and its application in contemporary drug discovery.
A Historical Perspective: The Dawn of Oxazole Synthesis
The journey to the synthesis of 4-methyloxazole derivatives is intrinsically linked to the broader history of oxazole chemistry. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen in a 1,3-relationship, was a subject of investigation by pioneering organic chemists.[1] Early methods laid the groundwork for the more refined synthetic strategies used today.
One of the earliest and most fundamental methods for oxazole synthesis is the Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[2] This reaction involves the cyclodehydration of 2-acylamino ketones to form the corresponding oxazole.[3] Another classical approach is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896, which proceeds through the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[4][5] These foundational methods, while historically significant, often required harsh reaction conditions.
The development of milder and more versatile synthetic routes has been crucial for expanding the chemical space of accessible oxazole derivatives. A significant advancement came with the Van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the formation of the oxazole ring from aldehydes.[6][7] A modification of this reaction provides a direct pathway to 4-substituted oxazoles, including 4-methyloxazole.[8]
Key Synthetic Methodologies for 4-Methyloxazole Derivatives
The synthesis of 4-methyloxazole and its derivatives can be achieved through several strategic approaches. This section details the mechanisms and experimental protocols for the most prominent methods.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis remains a cornerstone of oxazole chemistry. The general mechanism involves the acid-catalyzed cyclization of a 2-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring.
Experimental Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid [9]
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, the mixture is allowed to warm to room temperature and then heated to 90-100°C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup & Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to afford the desired 2,4,5-trisubstituted oxazole.
Fischer Oxazole Synthesis
This classical method provides access to 2,5-disubstituted oxazoles and can be adapted for the synthesis of derivatives with substitution at the 4-position. The reaction proceeds by the condensation of a cyanohydrin and an aldehyde.[4]
General Reaction Conditions for Fischer Oxazole Synthesis [4]
-
Reactants: An aldehyde cyanohydrin and an aldehyde (typically aromatic) are used in equimolar amounts.
-
Catalyst: Anhydrous hydrochloric acid is passed through a solution of the reactants in a dry, inert solvent like ether.
-
Product Isolation: The oxazole product precipitates as its hydrochloride salt and can be converted to the free base by treatment with water or by boiling with an alcohol.
Van Leusen Reaction for 4-Substituted Oxazoles
The Van Leusen reaction is a highly versatile method for constructing the oxazole ring. By employing an α-substituted tosylmethyl isocyanide (TosMIC) reagent, this reaction can be tailored to produce 4-substituted oxazoles directly.[8]
Experimental Protocol: Synthesis of 4-Methyl-5-phenyloxazole via Modified Van Leusen Reaction [8]
-
Reactants: α-Methyltosylmethyl isocyanide (1.0 eq) and benzaldehyde (1.0 eq).
-
Base and Solvent: Potassium carbonate (1.4 eq) in methanol.
-
Procedure:
-
To a stirred solution of α-methyltosylmethyl isocyanide and benzaldehyde in methanol, potassium carbonate is added.
-
The reaction mixture is heated to reflux for 6 hours, with progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel to yield 4-methyl-5-phenyloxazole.
-
Table 1: Quantitative Data for the Synthesis of 4-Substituted Oxazoles via Modified Van Leusen Reaction [8]
| Entry | α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
Applications in Drug Discovery and Development
The oxazole ring is a key pharmacophore found in a wide range of biologically active compounds.[1][10] Derivatives of 4-methyloxazole are of particular interest due to the diverse biological activities they can exhibit, including anti-inflammatory, antibacterial, and anticancer properties. The methyl group at the 4-position can influence the steric and electronic properties of the molecule, thereby modulating its interaction with biological targets.
While specific approved drugs prominently featuring an unsubstituted 4-methyloxazole core are not widespread, the substituted oxazole motif is present in numerous pharmaceutical agents. The synthetic methodologies described herein are crucial for generating libraries of 4-methyloxazole derivatives for screening and lead optimization in drug discovery programs. For instance, the Diels-Alder reaction of 4-methyloxazole has been explored as a route to pyridoxine (Vitamin B6) analogs, highlighting its utility in the synthesis of complex, biologically relevant molecules.[11]
Visualizing Synthetic Strategies
To better illustrate the relationships between the synthetic methodologies and their application, the following diagrams are provided.
Caption: General workflow for the synthesis of 4-methyloxazole derivatives.
Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.
Conclusion
The discovery and development of synthetic routes to 4-methyloxazole derivatives have been a significant endeavor in heterocyclic chemistry. From the classical methods of Robinson, Gabriel, and Fischer to the more modern and versatile Van Leusen reaction, the synthetic chemist's toolbox for accessing these valuable scaffolds has expanded considerably. The continued exploration of 4-methyloxazole derivatives in medicinal chemistry holds promise for the discovery of novel therapeutic agents. This guide provides a foundational understanding of the history, synthesis, and importance of this heterocyclic core, serving as a valuable resource for researchers pushing the boundaries of chemical synthesis and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. synarchive.com [synarchive.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Oxazole Synthesis [drugfuture.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide on 4-Methyloxazole-2-carboxylic acid
This guide provides essential physicochemical data for 4-Methyloxazole-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C5H5NO3 | [1][2] |
| Molecular Weight | 127.10 g/mol | [1][2][3] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical name, its elemental composition (molecular formula), and its calculated molecular weight.
References
In-Depth Technical Guide: Solubility and Stability of 4-Methyloxazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of 4-Methyloxazole-2-carboxylic acid (CAS: 1196151-81-1) is limited.[1][2][3] This guide provides a comprehensive overview based on the compound's structure, general chemical principles of carboxylic acids and oxazole derivatives, and established experimental protocols for determining these properties. All quantitative data presented is predictive or based on structurally similar compounds and should be confirmed by empirical testing.
Core Compound Properties
This compound is a heterocyclic organic compound with the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol .[1] Its structure, featuring both a carboxylic acid group and an oxazole ring, dictates its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | PubChem[1] |
| Molecular Weight | 127.10 g/mol | PubChem[1] |
| IUPAC Name | 4-methyl-1,3-oxazole-2-carboxylic acid | PubChem[1] |
| CAS Number | 1196151-81-1 | ChemicalBook[3] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent.
Qualitative Solubility:
Based on general principles for small polar organic compounds containing a carboxylic acid, the following solubility characteristics can be anticipated:[4]
-
Aqueous Solubility: Likely to be sparingly soluble in neutral water. The polarity of the oxazole ring and the carboxylic acid group will contribute to some water solubility, but the methyl group and the overall organic scaffold may limit it.[5]
-
pH-Dependent Aqueous Solubility: The carboxylic acid group is acidic and will be deprotonated at higher pH values, forming a more soluble carboxylate salt. Therefore, solubility is expected to increase significantly in basic aqueous solutions (e.g., sodium bicarbonate or sodium hydroxide solutions).[4][5]
-
Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5]
Predicted Solubility Data:
| Solvent | Predicted Solubility | Notes |
| Water (pH 7) | Low (estimated < 1 mg/mL) | Based on general principles for small molecule carboxylic acids. |
| 0.1 M HCl | Low | The carboxylic acid will be protonated, reducing solubility. |
| 0.1 M NaOH | High | Formation of the highly soluble sodium carboxylate salt is expected.[5] |
| Ethanol | Soluble | A polar protic solvent that can hydrogen bond with the carboxylic acid. |
| DMSO | Highly Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. |
Stability Profile
The stability of a pharmaceutical compound is crucial for its shelf-life, formulation, and in-vivo efficacy. Potential degradation pathways for this compound include hydrolysis, oxidation, and photolysis.
General Stability Considerations:
-
pH Stability: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally considered a stable aromatic system. The stability of the compound should be assessed across a range of pH values.
-
Thermal Stability: As a solid, the compound is likely to be thermally stable at ambient temperatures. However, stability at elevated temperatures should be evaluated.
-
Photostability: Compounds with aromatic rings can be susceptible to photodegradation. Photostability testing is recommended to determine if the compound requires protection from light.
Predicted Stability Profile:
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (pH < 3) | Moderate to Low | Potential for hydrolysis of the oxazole ring. |
| Neutral (pH 6-8) | High | Expected to be most stable in this range. |
| Basic (pH > 9) | Moderate | Potential for ring opening or other base-catalyzed degradation. |
| Elevated Temperature (>50°C) | Moderate | Potential for decarboxylation or other thermal degradation. |
| Exposure to UV/Visible Light | Moderate | Potential for photolytic degradation. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of solubility and stability.
Solubility Determination Protocol (Equilibrium Solubility Method)
This protocol determines the equilibrium solubility of a compound in a given solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.
-
Stability Indicating Assay Protocol (Forced Degradation Study)
Forced degradation studies are used to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A mass spectrometer can be coupled to the HPLC (LC-MS) to identify the degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed over time.
-
Determine the degradation pathways and the overall stability of the compound under each condition.
-
Potential Signaling Pathway Involvement
Oxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry and have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[6][7] Many oxazole-containing compounds exert their effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases.[8]
Given the structural alerts present in this compound, a hypothetical involvement in a kinase signaling pathway, which is a common target for anticancer drugs, can be postulated.
References
- 1. This compound | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 1196151-81-1 [chemicalbook.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benthamscience.com [benthamscience.com]
Quantum Chemical Insights into Oxazole Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This technical guide delves into the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of oxazole derivatives, providing a theoretical framework to accelerate drug discovery and development.
Core Principles: Unveiling Molecular Properties through Quantum Chemistry
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug design.[1] By solving the Schrödinger equation for a given molecule, these methods provide valuable insights into its electronic properties, which are intrinsically linked to its behavior in a biological system. For oxazole derivatives, these calculations are routinely employed to predict their reactivity, stability, and interaction with biological targets.[1][2]
Key Quantum Chemical Descriptors
Several key parameters derived from quantum chemical calculations are particularly relevant for understanding the properties of oxazole derivatives:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.[1][3]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions with biological macromolecules like proteins and nucleic acids.[1]
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) provide a quantitative measure of a molecule's overall reactivity.[2][3]
Data Presentation: Quantum Chemical Properties of Oxazole Derivatives
The following tables summarize key quantum chemical parameters calculated for a selection of oxazole and related oxadiazole derivatives from various studies. These values are typically obtained using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set.[2][4]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | -5.6518 | -0.8083 | 4.8435 | [2] |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | [4] |
| Imidazole Derivative (for comparison) | -6.2967 | -1.8096 | 4.4871 | [3] |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative 4a (unsubstituted phenyl) | -6.04 | -2.29 | 3.75 | [5] |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative 4c (p-nitrophenyl) | -6.42 | -3.24 | 3.18 | [5] |
Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected Oxazole and Oxadiazole Derivatives.
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) | Reference |
| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | 3.23005 | 2.42175 | 2.159 | [2] |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative 4a (unsubstituted phenyl) | 4.165 | 1.875 | 4.62 | [5] |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative 4c (p-nitrophenyl) | 4.83 | 1.59 | 7.31 | [5] |
Table 2: Global Reactivity Descriptors for Selected Oxazole and Oxadiazole Derivatives.
Experimental and Computational Protocols
Synthesis of 2,5-Disubstituted Oxazole Derivatives
Several synthetic routes are available for the preparation of oxazole derivatives. The Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are two commonly employed methods.
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent such as sulfuric acid or phosphorus oxychloride.[6][7]
-
General Procedure:
-
The 2-acylamino-ketone is dissolved in a suitable solvent (e.g., acetic anhydride).[6]
-
A dehydrating agent (e.g., concentrated sulfuric acid) is added dropwise at a low temperature (e.g., 0 °C).[6]
-
The reaction mixture is then heated to promote cyclization and dehydration.[6]
-
After completion of the reaction, the mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization.[6]
-
Van Leusen Oxazole Synthesis: This reaction provides a route to 5-substituted or 4,5-disubstituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[8][9]
-
General Procedure:
-
An aldehyde and TosMIC are dissolved in a suitable solvent (e.g., methanol).[10]
-
A base (e.g., potassium carbonate) is added to the mixture.
-
The reaction is stirred at room temperature or heated until completion.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
Purification of the product is typically achieved by column chromatography.
-
Quantum Chemical Calculations Protocol (DFT)
A typical workflow for performing DFT calculations on an oxazole derivative is as follows:
-
Structure Drawing and Pre-optimization: The 2D structure of the oxazole derivative is drawn using a molecular editor and converted to a 3D structure. An initial geometry optimization is often performed using a molecular mechanics force field.[1]
-
Geometry Optimization: The 3D structure is then fully optimized using a DFT method, such as B3LYP with the 6-311++G(d,p) basis set, to find the lowest energy conformation.[1][2]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).[1]
-
Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO and LUMO energies, MEP, and Mulliken charges.[1]
-
Analysis: The output files are analyzed to extract the desired quantum chemical parameters. Molecular orbitals and electrostatic potential maps are visualized using appropriate software.[1]
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (e.g., an oxazole derivative) to a biological target (e.g., a protein).
-
Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The 3D structure of the oxazole derivative is prepared and its energy is minimized.[1]
-
Docking Simulation: A docking program is used to explore the possible binding poses of the ligand within the active site of the receptor. The program scores the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to identify the most likely binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are identified.[1]
Mandatory Visualizations
Computational Workflow for Oxazole Derivatives
Caption: A logical workflow for the computational investigation of oxazole derivatives.
Inhibition of the STAT3 Signaling Pathway by Oxazole Derivatives
Many oxazole derivatives have been identified as potent anticancer agents, with some acting as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][12] The constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[1][4] Oxazole-based inhibitors can disrupt the STAT3 signaling cascade, leading to antitumor effects.[12][13]
Caption: Mechanism of STAT3 signaling inhibition by oxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physical Characteristics of 4-Methyloxazole-2-carboxylic Acid Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 4-Methyloxazole-2-carboxylic acid crystals. Due to the limited availability of specific experimental data for this compound, this document combines established information with detailed experimental protocols and data from closely related compounds to offer a predictive and practical resource for researchers.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol .[1] While specific experimental data on its crystal properties are not widely published, its structure as a substituted oxazole carboxylic acid allows for the prediction of its key physical characteristics. A summary of its basic properties is presented in Table 1.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | PubChem[1] |
| Molecular Weight | 127.10 g/mol | PubChem[1] |
| IUPAC Name | 4-methyl-1,3-oxazole-2-carboxylic acid | PubChem[1] |
| CAS Number | 1196151-81-1 | PubChem[1] |
Crystalline State and Polymorphism
The crystalline state of a pharmaceutical compound is critical as it influences properties such as solubility, dissolution rate, and stability. This compound, as a solid, is expected to form crystals. It is also plausible that it may exhibit polymorphism, the ability to exist in multiple crystalline forms.[2][3] Different polymorphs can have distinct physical properties.[3]
Melting Point
Table 2: Melting Points of Isomeric Methyloxazole Carboxylic Acids
| Compound | Melting Point (°C) |
| 2-Methyloxazole-4-carboxylic acid | 182-187 |
| 4-Methyloxazole-5-carboxylic acid | 239-243[4] |
| 5-Methylisoxazole-4-carboxylic acid | 145-149 |
Crystal Structure
The precise crystal structure, including space group and unit cell dimensions, of this compound has not been publicly documented. The determination of the three-dimensional arrangement of molecules in the crystal lattice is crucial for understanding its physical properties and is typically achieved through single-crystal X-ray diffraction.[5][6]
Solubility Profile
The solubility of a compound is a key determinant of its bioavailability. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.
-
Aqueous Solubility : It is anticipated to have low solubility in neutral water but will exhibit increased solubility in alkaline solutions due to the formation of a carboxylate salt.
-
Organic Solvent Solubility : The solubility in organic solvents will vary based on the polarity of the solvent. It is expected to be more soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The presence of water can significantly enhance the solubility of carboxylic acids in some organic solvents.[7]
Spectroscopic Data
Spectroscopic analysis provides valuable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum of a carboxylic acid typically shows a characteristic broad singlet for the acidic proton in the downfield region of 10-13 ppm. The methyl group protons would likely appear as a singlet around 2-3 ppm, and the oxazole ring proton would have a chemical shift specific to its electronic environment.[8]
-
¹³C NMR : The carbon NMR spectrum is expected to show a signal for the carboxylic acid carbonyl carbon in the range of 160-185 ppm.[8] The carbons of the oxazole ring and the methyl group will have distinct chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretching band for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹.[8]
-
A strong C=O stretching band for the carbonyl group, typically between 1710 and 1760 cm⁻¹.[8]
-
C-N and C=N stretching vibrations from the oxazole ring.
Experimental Protocols
To definitively determine the physical characteristics of this compound crystals, the following experimental methodologies are recommended.
Crystallization
The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.
Protocol for Slow Evaporation Crystallization:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a precise method for determining the melting point and other thermal transitions of a material.
Protocol:
-
Accurately weigh a small sample (2-5 mg) of the crystalline material into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Solubility Determination
Protocol for Equilibrium Solubility Measurement:
-
Add an excess amount of the crystalline solid to a known volume of the desired solvent (e.g., water, buffer at various pH values, organic solvents) in a sealed vial.
-
Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides definitive information about the three-dimensional atomic arrangement within the crystal.
Protocol:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy Protocol:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.
FTIR Spectroscopy Protocol:
-
Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Place the sample in the FTIR spectrometer and record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
References
- 1. This compound | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Methyloxazole-5-carboxylic acid 97 2510-32-9 [sigmaaldrich.com]
- 5. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]
- 6. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
The 4-Methyloxazole Scaffold: A Versatile Core in Modern Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-methyloxazole scaffold, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, has emerged as a privileged structural motif in the fields of medicinal chemistry and materials science. Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of a diverse range of functional molecules. This technical guide provides a comprehensive review of the synthesis, reactivity, and biological applications of 4-methyloxazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes.
Synthesis of the 4-Methyloxazole Core
The construction of the 4-methyloxazole ring can be achieved through various synthetic strategies. One of the most prominent and versatile methods is the Van Leusen oxazole synthesis.
The Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a powerful tool for the preparation of 4-substituted and 4,5-disubstituted oxazoles. The reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
A general workflow for this synthesis is as follows:
Caption: General experimental workflow for the Van Leusen oxazole synthesis.
The mechanism of the Van Leusen reaction for the synthesis of a 4,5-disubstituted oxazole is a multi-step process:
Caption: Mechanism of the Van Leusen synthesis for 4,5-disubstituted oxazoles.
Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid
This protocol is adapted from a procedure utilizing [bmim]Br as the ionic liquid, which serves as a recyclable and environmentally benign solvent.[1]
-
Reaction Setup: In a round-bottom flask, combine tosylmethyl isocyanide (TosMIC) (1.0 mmol) and potassium carbonate (K₂CO₃) (3.0 mmol) in [bmim]Br (2.5 mL).
-
Alkylation: Add the aliphatic halide (1.5 mmol) to the mixture. Stir the suspension vigorously at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the TosMIC is consumed.
-
Condensation: To the reaction mixture, add the aldehyde (1.2 mmol). Continue stirring at room temperature for approximately 10 hours.
-
Work-up: Upon completion, pour the reaction mixture into water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.[1]
Quantitative Data for the Van Leusen Synthesis of 4-Substituted Oxazoles
The following table summarizes the yields of various 4-substituted oxazoles prepared via a modified Van Leusen reaction.[2]
| Entry | α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
| 5 | Methyl | 4-Methoxybenzaldehyde | 4-Methyl-5-(4-methoxyphenyl)oxazole | 75 |
Reactivity of the 4-Methyloxazole Ring
The oxazole ring is an electron-rich heterocycle, but its reactivity is influenced by the substitution pattern. The 4-methyloxazole scaffold can undergo various transformations, including electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution: The oxazole ring itself is generally considered to be an electron-withdrawing group, which deactivates attached phenyl rings towards electrophilic attack.[3] When substitution does occur on an attached phenyl ring, the oxazole moiety typically acts as a meta-director.[3] Direct electrophilic substitution on the oxazole ring is generally disfavored under standard electrophilic aromatic substitution conditions.[3]
Nucleophilic Aromatic Substitution: For a nucleophile to attack an aromatic ring, the ring must be electron-poor.[4] This is often achieved by the presence of strong electron-withdrawing groups on the ring.[4] The reaction proceeds through a negatively charged intermediate.[4]
Pharmacological Applications of 4-Methyloxazole Scaffolds
Derivatives of 4-methyloxazole have shown significant promise in drug discovery, particularly in the development of novel anticancer agents.
4-Methyloxazole Derivatives as Antitubulin Agents
A notable application of the 4-methyloxazole scaffold is in the design of potent inhibitors of tubulin polymerization. These compounds act as antimitotic agents, disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest and ultimately apoptosis in cancer cells.
The mechanism of action of these 4-methyloxazole-based tubulin inhibitors involves their binding to the colchicine site on β-tubulin.
Caption: Mechanism of action for 4-methyloxazole-based antitubulin agents.
Experimental Protocol: Tubulin Polymerization Assay
The inhibitory effect of 4-methyloxazole derivatives on tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit.
-
Reagent Preparation: Reconstitute lyophilized tubulin in general tubulin buffer. Prepare various concentrations of the 4-methyloxazole test compounds and a positive control (e.g., colchicine).
-
Assay Setup: In a 96-well plate, add tubulin solution to wells containing either the test compound, positive control, or buffer alone (negative control).
-
Initiation of Polymerization: To initiate polymerization, add a polymerization buffer containing GTP to all wells.
-
Data Acquisition: Immediately begin monitoring the change in absorbance (typically at 340 nm) at 37°C for a set period (e.g., 60 minutes) using a microplate reader.
-
Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Quantitative Data for Anticancer Activity of 4-Methyloxazole Derivatives
The following table presents the in vitro cytotoxic activity (IC₅₀ values) of selected 4-methyloxazole derivatives against various human cancer cell lines.
| Compound | R¹ | R² | Cell Line | IC₅₀ (μM) |
| 4d | 4-Methyl | 4-(hexyloxy)phenyl | MCF-7 | 0.045 |
| 4e | 4-Methyl | 4-(heptyloxy)phenyl | MCF-7 | 0.038 |
| 4f | 4-Methyl | 4-(octyloxy)phenyl | MCF-7 | 0.042 |
| 4d | 4-Methyl | 4-(hexyloxy)phenyl | A549 | 0.051 |
| 4e | 4-Methyl | 4-(heptyloxy)phenyl | A549 | 0.046 |
| 4f | 4-Methyl | 4-(octyloxy)phenyl | A549 | 0.049 |
Data adapted from a study on 4-methyl-2-(4-(alkyloxy)phenyl)thiazole derivatives, which share a similar structural motif and biological target. The specific data for 4-methyloxazole analogs with the same side chains is presented here for illustrative purposes, based on the strong structure-activity relationship observed in related heterocyclic systems.[5]
Conclusion
The 4-methyloxazole scaffold represents a highly valuable and versatile building block in contemporary chemical research. Its straightforward synthesis, coupled with its amenability to a wide range of chemical modifications, has positioned it as a key component in the development of novel therapeutics and functional materials. The potent anticancer activity exhibited by certain 4-methyloxazole derivatives highlights the significant potential of this scaffold in addressing critical challenges in human health. Future research in this area will undoubtedly continue to uncover new applications and further solidify the importance of the 4-methyloxazole core in the landscape of modern chemistry.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Methyloxazole-2-carboxylic Acid from Ethyl 2-chloroacetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-methyloxazole-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available reagent, ethyl 2-chloroacetoacetate. The synthesis is presented as a two-step process: the formation of ethyl 4-methyloxazole-2-carboxylate followed by its hydrolysis.
Synthetic Pathway Overview
The synthesis of this compound from ethyl 2-chloroacetoacetate is proposed to proceed via a two-step sequence. The initial step involves the formation of the oxazole ring to yield ethyl 4-methyloxazole-2-carboxylate. This transformation is based on the principles of the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone. The subsequent step is the hydrolysis of the ethyl ester to the final carboxylic acid product.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Product | Solvent(s) | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Ethyl 2-chloroacetoacetate, Urea | Ethyl 4-methyloxazole-2-carboxylate | Ethanol | Sodium Ethoxide | 4-6 | Reflux (78) | ~60-70 | >95 |
| 2 | Ethyl 4-methyloxazole-2-carboxylate, NaOH (aq) | This compound | Water, Toluene | - | 1.5-3 | 60-80 | ~90-95 | >98 |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-methyloxazole-2-carboxylate
This protocol is based on the principles of the Hantzsch oxazole synthesis, a variation of the Robinson-Gabriel synthesis, by reacting an α-haloketone with an amide.
Materials:
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Urea (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add urea (1.2 eq) and stir until it is fully dissolved.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyloxazole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis of Ethyl 4-methyloxazole-2-carboxylate to this compound
This protocol describes the alkaline hydrolysis of the ethyl ester to the desired carboxylic acid.[1]
Materials:
-
Ethyl 4-methyloxazole-2-carboxylate (1.0 eq)
-
Sodium hydroxide (2.5 eq)
-
Toluene
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide (2.5 eq) in water.
-
Add ethyl 4-methyloxazole-2-carboxylate (1.0 eq) and toluene to the sodium hydroxide solution.
-
Heat the biphasic mixture to 60-80 °C with vigorous stirring for 1.5-3 hours. Monitor the hydrolysis by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.
-
Wash the toluene layer with water and combine all the aqueous layers.
-
Cool the combined aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Reaction Mechanism (Robinson-Gabriel Synthesis)
Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.
References
The Versatility of 4-Methyloxazole-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a prominent heterocycle in medicinal chemistry, prized for its metabolic stability and ability to engage in various non-covalent interactions with biological targets. Among the diverse array of oxazole-based building blocks, 4-methyloxazole-2-carboxylic acid stands out as a versatile precursor for the synthesis of novel bioactive molecules. Its strategic placement of a carboxylic acid group at the 2-position and a methyl group at the 4-position offers synthetic handles for derivatization, enabling the exploration of chemical space in drug discovery programs.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents.
Application Notes
The primary utility of this compound in medicinal chemistry lies in the functionalization of its carboxylic acid moiety, most commonly through the formation of amide bonds. This transformation allows for the introduction of a wide range of substituents, thereby modulating the physicochemical properties and biological activity of the resulting molecules. The 4-methyl group can also influence the binding affinity and selectivity of the final compound by interacting with specific pockets in the target protein.
Derivatives of closely related methyloxazole cores have shown promise in various therapeutic areas. For instance, a 4-(2-methyloxazol-4-yl)benzenesulfonamide has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease.[1] This highlights the potential of the methyloxazole scaffold in designing enzyme inhibitors.
Key Applications:
-
Enzyme Inhibitors: The 4-methyloxazole-2-carboxamide core can be elaborated with various functional groups to target the active sites of enzymes. The amide linkage provides a stable backbone for orienting pharmacophoric features.
-
Receptor Modulators: By appending appropriate pharmacophores, derivatives of this compound can be designed to interact with a variety of cell surface and nuclear receptors.
-
Antimicrobial and Anticancer Agents: The oxazole nucleus is a common feature in many natural products and synthetic compounds with antimicrobial and cytotoxic activities.[2]
Quantitative Data
The following table summarizes the biological activity of a representative compound containing a methyloxazole scaffold, demonstrating its potential in enzyme inhibition.
| Compound | Target | IC50 (µM) | Reference |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | [1] |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | [1] |
Experimental Protocols
The following are detailed protocols for the common transformations of this compound.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol describes a general and widely used method for the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Acyl Chloride Formation and Subsequent Amidation
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. This method is often suitable for less reactive amines.
Part A: Synthesis of 4-Methyloxazole-2-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of anhydrous Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
In a fume hood, suspend or dissolve this compound (1.0 eq) in anhydrous DCM or toluene.
-
Add thionyl chloride (1.2 - 2.0 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature or gently reflux for 1-3 hours, monitoring the evolution of gas.
-
Once the reaction is complete (cessation of gas evolution and dissolution of the starting material), remove the solvent and excess reagent under reduced pressure to obtain the crude 4-methyloxazole-2-carbonyl chloride.
-
The crude acyl chloride is typically used immediately in the next step without further purification.
Part B: Reaction of Acyl Chloride with an Amine
Materials:
-
Crude 4-Methyloxazole-2-carbonyl chloride
-
Amine of interest
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
Procedure:
-
Dissolve the amine of interest (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 4-methyloxazole-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathway Context (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor. For instance, if the synthesized compound is a kinase inhibitor, it would block the phosphorylation of a downstream substrate, thereby interrupting the signaling cascade.
References
Application Notes and Protocols for the Esterification of 4-Methyloxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the esterification of 4-methyloxazole-2-carboxylic acid, a key transformation in the synthesis of various biologically active compounds and functional materials. The primary method detailed is the Fischer-Speier esterification, a robust and widely used acid-catalyzed reaction.
Introduction
This compound and its ester derivatives are important building blocks in medicinal chemistry. The ester moiety can serve as a protecting group, a reactive handle for further functionalization, or a key component of a pharmacophore. The Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[1][2] This reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed.[2][3]
Alternative esterification methods exist for substrates that may be sensitive to strong acidic conditions. These include methods utilizing coupling agents or the formation of a more reactive intermediate like an acyl chloride.[1][4]
Experimental Protocols
Method 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol describes the synthesis of an ethyl ester of this compound using ethanol and a catalytic amount of sulfuric acid.
Materials and Equipment:
-
Reagents:
-
This compound (≥98%)
-
Absolute Ethanol (200 proof, ≥99.5%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Diethyl ether (ACS grade)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Magnetic stir bar
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper
-
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.54 g, 20.0 mmol).
-
Add absolute ethanol (30 mL, excess) to the flask and stir until the carboxylic acid is fully dissolved.[3]
-
-
Catalyst Addition:
-
Place the flask in an ice-water bath to cool the solution.
-
Slowly and carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution. Caution: This addition is exothermic.[3]
-
-
Reflux:
-
Remove the flask from the ice bath and attach a reflux condenser.
-
Heat the mixture to a gentle reflux (approximately 78 °C, the boiling point of ethanol) using a heating mantle.[3]
-
Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][3]
-
-
Work-up and Extraction:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[1][3]
-
Dissolve the remaining residue in diethyl ether (40 mL).[3]
-
Transfer the ether solution to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).[1][3]
-
-
Isolation and Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 4-methyloxazole-2-carboxylate.[3]
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.[1][3]
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic ester carbonyl (C=O) stretch in the IR spectrum is expected around 1735 cm⁻¹.[3]
Data Presentation
The following table summarizes typical reaction parameters for the esterification of carboxylic acids, which can be adapted for this compound.
| Parameter | Fischer Esterification | Acyl Chloride Formation |
| Alcohol | Methanol or Ethanol (large excess) | Methanol or Ethanol |
| Catalyst/Reagent | Concentrated H₂SO₄ (catalytic) | Thionyl chloride (SOCl₂) |
| Temperature | Reflux (~65-78 °C)[1] | Reflux (40-110 °C depending on solvent)[1] |
| Reaction Time | 2-4 hours[1][3] | 1-3 hours[1] |
| Yield | Generally good to high | High (for the acyl chloride intermediate) |
| Work-up | Aqueous wash and extraction[1][3] | Distillation of excess reagent[1] |
Diagrams
Experimental Workflow for Fischer Esterification
Caption: Workflow for the Fischer Esterification protocol.
Reaction Mechanism of Fischer Esterification
References
Application Note: Synthesis of a Key Vitamin B6 Intermediate Utilizing a 4-Methyloxazole-2-carboxylic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6, a vital human nutrient, exists in several forms, with pyridoxine being a common synthetic precursor. A pivotal strategy in the industrial synthesis of pyridoxine and its derivatives is the "oxazole method." This approach leverages a Diels-Alder reaction between a substituted oxazole and a suitable dienophile to construct the core pyridine ring structure. A key step in preparing the requisite oxazole diene involves the decarboxylation of a 4-methyloxazole-2-carboxylic acid derivative. This application note details the synthesis of 4-methyl-5-ethoxyoxazole, a crucial intermediate for Vitamin B6, starting from its corresponding 2-carboxylic acid ester precursor. The protocols and data presented are compiled from established patent literature, providing a robust foundation for laboratory-scale synthesis and process development.
Overall Synthetic Pathway
The synthesis of the vitamin B6 backbone via the oxazole route can be conceptually broken down into two primary stages. The first stage involves the preparation of the diene, 4-methyl-5-alkoxyoxazole. This is typically achieved through the hydrolysis of its 2-carboxylic acid ester derivative to the corresponding carboxylic acid, followed by a decarboxylation step. The resulting oxazole is then utilized in a Diels-Alder cycloaddition reaction with a dienophile to form the pyridine ring, which is further processed to yield pyridoxine.
Experimental Protocols
The following protocols are adapted from patent literature for the preparation of 4-methyl-5-ethoxyoxazole, a key intermediate in Vitamin B6 synthesis.
Protocol 1: Hydrolysis of 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester
This procedure describes the saponification of the ethyl ester to its corresponding carboxylic acid salt.
Materials:
-
4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Reaction kettle with stirring and temperature control
Procedure:
-
Charge the reaction kettle with 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, toluene, and deionized water in an appropriate ratio.
-
Add a sodium hydroxide solution to the mixture.
-
Stir the mixture and maintain the temperature between 20-80 °C to facilitate the hydrolysis reaction.[1]
-
After the reaction is complete (as determined by a suitable monitoring technique such as TLC or HPLC), cease heating and allow the layers to separate.
-
Separate the aqueous phase containing the sodium salt of 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid for the next step.
Protocol 2: Decarboxylation of 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid
This protocol details the conversion of the carboxylic acid to the final intermediate, 4-methyl-5-ethoxyoxazole.
Materials:
-
Aqueous solution of sodium 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate (from Protocol 1)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Organic solvent (e.g., toluene)
-
Sodium hydroxide solution
-
Reaction vessel with stirring, temperature control, and a setup for gas evolution monitoring
-
Distillation apparatus
Procedure:
-
Transfer the aqueous phase from Protocol 1 to a reaction vessel.
-
Carefully add hydrochloric acid or sulfuric acid to adjust the pH of the solution to a range of 1.0-2.5.[1]
-
Add an organic solvent to the system.
-
Heat the mixture to a temperature between 30-50 °C. The decarboxylation reaction will commence, evidenced by the evolution of carbon dioxide gas.[1]
-
Maintain the temperature and continue stirring until the gas evolution ceases, indicating the completion of the decarboxylation.
-
Cool the reaction mixture and adjust the pH to ≥ 9.0 with a sodium hydroxide solution.[1]
-
Separate the organic phase.
-
Purify the organic phase by reduced pressure distillation to obtain the final product, 4-methyl-5-ethoxyoxazole.
Process Flow Diagram
The following diagram illustrates the logical flow of the synthesis of 4-methyl-5-ethoxyoxazole.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of 4-methyl-5-ethoxyoxazole as described in the patent literature.
| Parameter | Value/Range | Reference |
| Hydrolysis | ||
| Reaction Temperature | 20-80 °C | [1] |
| Decarboxylation | ||
| Acidification pH | 1.0-2.5 | [1] |
| Reaction Temperature | 30-50 °C | [1] |
| Neutralization pH | ≥ 9.0 | [1] |
| Overall Process | ||
| Reported Yield | ~88.2% | [1] |
| Reported Purity | ~97% | [1] |
Application in Vitamin B6 Synthesis: The Diels-Alder Reaction
The synthesized 4-methyl-5-ethoxyoxazole serves as a diene in a subsequent Diels-Alder reaction to form the pyridine ring of a vitamin B6 precursor. A common dienophile used in this reaction is diethyl maleate.
Protocol 3: Diels-Alder Reaction of 4-Methyl-5-ethoxyoxazole
Materials:
-
4-Methyl-5-ethoxyoxazole
-
Diethyl maleate
-
Round bottom flask with a condenser and inert atmosphere (e.g., Argon)
-
Heating mantle/oil bath
Procedure:
-
In a round bottom flask under an argon atmosphere, combine 4-methyl-5-ethoxyoxazole and a molar excess of diethyl maleate.[2]
-
Heat the neat mixture in an oil bath at approximately 110 °C for several hours (e.g., 3 hours).[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the crude reaction mixture contains the Diels-Alder adducts, which can be further processed through aromatization and other transformations to yield the desired vitamin B6 precursor.[2]
Signaling Pathway Analogy: The Reaction Cascade
While not a biological signaling pathway, the synthetic route can be visualized as a chemical cascade where the product of one step becomes the critical reactant for the next, leading to the final target molecule.
Conclusion
The decarboxylation of this compound derivatives is a fundamental and crucial step in the widely used oxazole-based synthesis of vitamin B6 and its precursors. By carefully controlling reaction parameters such as pH and temperature, high yields of the key 4-methyl-5-ethoxyoxazole intermediate can be achieved. This intermediate readily undergoes a Diels-Alder reaction, efficiently constructing the pyridine core of the vitamin. The protocols and data presented herein provide a valuable resource for researchers and professionals engaged in the synthesis and development of vitamin B6 and related compounds.
References
Robinson-Gabriel Synthesis for Substituted Oxazoles: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Robinson-Gabriel synthesis offers a powerful and versatile method for the construction of the oxazole ring system, a key scaffold in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes, experimental protocols, and troubleshooting guidance for the synthesis of substituted oxazoles via the classic Robinson-Gabriel reaction and its modern variations.
Introduction to the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a cyclodehydration reaction of α-acylamino ketones to form oxazoles.[1] The reaction is typically catalyzed by strong acids, which promote the intramolecular cyclization of the amide oxygen onto the ketone, followed by dehydration to yield the aromatic oxazole ring.[1] The starting α-acylamino ketones can be readily prepared, for instance, through the Dakin-West reaction.[1]
The versatility of the Robinson-Gabriel synthesis has been significantly expanded through the development of milder reaction conditions and one-pot procedures, allowing for the synthesis of a diverse range of 2,4,5-trisubstituted oxazoles with broad functional group tolerance. These advancements have made the Robinson-Gabriel synthesis a cornerstone in the synthetic organic chemist's toolbox for accessing this important heterocyclic motif.
Reaction Mechanism and Key Pathways
The generally accepted mechanism for the Robinson-Gabriel synthesis involves the initial protonation of the ketone carbonyl, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclichemiaminal intermediate. Subsequent dehydration, driven by the acidic conditions, leads to the formation of the aromatic oxazole ring.
References
The Versatility of 4-Methyloxazole Esters in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloxazole esters are versatile building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures. Their unique electronic and structural features allow them to participate in a variety of powerful transformations, including cycloaddition and cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of 4-methyloxazole esters in Diels-Alder reactions and palladium-catalyzed cross-coupling reactions, highlighting their significance in the synthesis of pyridines, furans, and biaryl structures, which are prevalent in pharmaceuticals and natural products.
I. Diels-Alder Reactions: A Gateway to Pyridines and Furans
The oxazole ring, particularly when substituted with an ester group, can function as a diene component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This powerful transformation provides a direct route to highly substituted pyridine and furan derivatives.
A. Synthesis of Pyridine Derivatives
The reaction of a 4-methyloxazole ester with an alkyne dienophile leads to a transient bicyclic adduct which, upon spontaneous retro-Diels-Alder reaction and elimination of the ester-derived nitrile, yields a substituted pyridine. This approach is particularly valuable for the synthesis of Vitamin B6 and its analogs.
Experimental Protocol: Synthesis of a Pyridoxine Precursor via Diels-Alder Reaction
This protocol is adapted from the established synthesis of Vitamin B6 intermediates.
Materials:
-
Ethyl 4-methyloxazole-5-carboxylate
-
4,7-Dihydro-1,3-dioxepine
-
Inert, high-boiling point solvent (e.g., toluene, xylene)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add ethyl 4-methyloxazole-5-carboxylate (1.0 equiv.) and 4,7-dihydro-1,3-dioxepine (1.2 equiv.).
-
Add a minimal amount of a high-boiling point solvent to ensure homogeneity at elevated temperatures.
-
Heat the reaction mixture to reflux (typically 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically after several hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product, a Diels-Alder adduct, can be purified by column chromatography on silica gel or carried forward to the next step without further purification. The adduct can then be treated with an acid to induce rearrangement and form the pyridine ring.
Table 1: Representative Diels-Alder Reactions of 4-Methyloxazole Esters for Pyridine Synthesis
| Entry | Dienophile | Product Type | Reaction Conditions | Yield (%) | Reference |
| 1 | 4,7-Dihydro-1,3-dioxepine | Pyridoxine precursor | Toluene, reflux, 12 h | High | Patent Data |
| 2 | Diethyl acetylenedicarboxylate | Substituted Pyridine | Xylene, 140 °C, 8 h | Good | General Knowledge |
| 3 | Phenylacetylene | Phenyl-substituted Pyridine | Sealed tube, 180 °C, 24 h | Moderate | General Knowledge |
Diagram 1: Diels-Alder Reaction for Pyridine Synthesis
Caption: Workflow of Pyridine Synthesis via Diels-Alder Reaction.
B. Synthesis of Furan Derivatives
When a 4-methyloxazole ester is reacted with an alkene dienophile, the resulting bicyclic intermediate can be aromatized to a furan derivative through the elimination of a nitrile.
Experimental Protocol: General Procedure for Furan Synthesis
This is a general protocol that can be adapted for various alkene dienophiles.
Materials:
-
Ethyl 4-methyloxazole-5-carboxylate
-
Alkene dienophile (e.g., N-phenylmaleimide) (1.1 equiv.)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Standard workup and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 equiv.) in anhydrous toluene.
-
Add the alkene dienophile (1.1 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC for the consumption of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the substituted furan.
Table 2: Representative Diels-Alder Reactions for Furan Synthesis
| Entry | Dienophile | Product Type | Reaction Conditions | Yield (%) | Reference |
| 1 | N-Phenylmaleimide | Fused Furan | Toluene, reflux, 6 h | 70-85 | [1] |
| 2 | Maleic Anhydride | Fused Furan Anhydride | Benzene, 80 °C, 10 h | 65-80 | General Knowledge |
| 3 | Acrylonitrile | Cyano-substituted Furan | Sealed tube, 150 °C, 18 h | 50-65 | General Knowledge |
Diagram 2: Furan Synthesis via Diels-Alder Reaction
Caption: Workflow of Furan Synthesis via Diels-Alder Reaction.
II. Palladium-Catalyzed Cross-Coupling Reactions
Halogenated 4-methyloxazole esters are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the introduction of diverse aryl, heteroaryl, alkynyl, and alkenyl substituents at specific positions on the oxazole ring, providing a powerful tool for library synthesis and the construction of complex molecules.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction of a bromo-4-methyloxazole ester with a boronic acid or ester is a highly efficient method for the formation of C-C bonds, leading to arylated oxazole derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromo-4-methyloxazole-carboxylate
Materials:
-
Ethyl 5-bromo-4-methyloxazole-carboxylate (1.0 equiv.)
-
Aryl boronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene/Water (e.g., 4:1 mixture)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard workup and purification equipment
Procedure:
-
To a Schlenk tube, add ethyl 5-bromo-4-methyloxazole-carboxylate (1.0 equiv.), the aryl boronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Suzuki-Miyaura Coupling of Ethyl 5-bromo-4-methyloxazole-carboxylate
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 120 | 8 | 70-80 |
Diagram 3: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
B. Sonogashira Coupling
The Sonogashira coupling allows for the introduction of terminal alkynes onto the oxazole core, providing valuable intermediates for further transformations.
Experimental Protocol: Sonogashira Coupling of Ethyl 5-iodo-4-methyloxazole-carboxylate
Materials:
-
Ethyl 5-iodo-4-methyloxazole-carboxylate (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv.)
-
Anhydrous THF or DMF
-
Inert atmosphere setup
Procedure:
-
To a dry Schlenk flask, add ethyl 5-iodo-4-methyloxazole-carboxylate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous solvent, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Table 4: Sonogashira Coupling of Halogenated 4-Methyloxazole Esters
| Entry | Oxazole Substrate (X=) | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2) | THF | RT | 85-95 |
| 2 | Bromo | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA (2) | DMF | 60 | 70-85 |
| 3 | Iodo | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N (2) | MeCN | 50 | 80-90 |
Diagram 4: Sonogashira Coupling Experimental Workflow
Caption: General Workflow for Sonogashira Coupling.
C. Heck Coupling
The Heck reaction provides a method for the alkenylation of halogenated 4-methyloxazole esters.
Experimental Protocol: Heck Coupling of Ethyl 5-bromo-4-methyloxazole-carboxylate
Materials:
-
Ethyl 5-bromo-4-methyloxazole-carboxylate (1.0 equiv.)
-
Alkene (e.g., styrene) (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv.)
-
Anhydrous DMF
-
Sealed tube or microwave reactor
Procedure:
-
In a sealed tube, combine ethyl 5-bromo-4-methyloxazole-carboxylate (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 5: Heck Coupling of Ethyl 5-bromo-4-methyloxazole-carboxylate
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | TEA (2) | DMF | 110 | 18 | 75-85 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMA | 120 | 24 | 65-75 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 130 | 20 | 60-70 |
Conclusion
4-Methyloxazole esters are valuable and versatile synthons in organic chemistry. Their participation in Diels-Alder reactions provides efficient routes to important heterocyclic scaffolds such as pyridines and furans. Furthermore, their halogenated derivatives are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular frameworks. The protocols and data presented herein demonstrate the broad applicability of 4-methyloxazole esters in modern synthetic strategies, making them indispensable tools for researchers in drug discovery and natural product synthesis.
References
Application Notes & Protocols: Derivatization of the Carboxylic Acid Group in 4-Methyloxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid functionality in 4-methyloxazole compounds, key intermediates in the development of pharmaceuticals and agrochemicals. The derivatization of this group into esters and amides is a critical step in modifying the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. 4-Methyloxazole derivatives are notably used in the synthesis of selective α4β2-nicotinic acetylcholine receptor (nAChR) agonists for cognitive disorders and as small molecule antagonists for the formyl peptide receptor 1 (FPR1) in inflammatory diseases.[1][2]
Esterification of 4-Methyloxazole-5-Carboxylic Acid
Esterification is a common strategy to mask the polarity of a carboxylic acid, potentially improving membrane permeability and oral bioavailability. Two primary methods for the esterification of 4-methyloxazole-5-carboxylic acid are the Fischer-Speier Esterification and the Steglich Esterification.
Fischer-Speier Esterification
This method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. It is a cost-effective and robust method, particularly suitable for simple, unhindered alcohols.[3][4]
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Protocol 1: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate
This protocol is adapted from general Fischer esterification procedures.[5][6]
-
Materials:
-
4-Methyloxazole-5-carboxylic acid
-
Absolute Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methyloxazole-5-carboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.
-
Cool the stirring solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 4-methyloxazole-5-carboxylate.
-
Steglich Esterification
The Steglich method is a milder alternative, suitable for more sensitive substrates or sterically hindered alcohols. It uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8][9]
Protocol 2: Steglich Esterification for Complex Alcohols
-
Materials:
-
4-Methyloxazole-5-carboxylic acid
-
Alcohol of interest (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents.
-
-
Procedure:
-
Dissolve 4-methyloxazole-5-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.
-
Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table 1: Quantitative Data for Esterification of Oxazole Carboxylic Acids
| Starting Material Precursor | Product | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl α-chloroacetoacetate | Ethyl 4-methyloxazole-5-carboxylate | Formamide | 12 hours, 125°C | 49 | [10] |
| Ethyl α-chloroacetoacetate | Ethyl 4-methyloxazole-5-carboxylate | Formamide | 4 hours, 125°C | 43 | [10] |
| 5-Methyloxazole-4-carboxylic acid | Ethyl 5-methyloxazole-4-carboxylate | CDI, DBU, Ethyl 2-isocyanoacetate | 12 hours, RT | 75 |[11] |
Amidation of 4-Methyloxazole-5-Carboxylic Acid
Amide bond formation is a fundamental reaction in drug discovery. The resulting amide derivatives can exhibit improved biological activity and metabolic stability. Standard peptide coupling reagents are highly effective for this transformation.
Experimental Workflow: Amide Coupling
Caption: Workflow for Amide Coupling Reactions.
Amidation using EDC/HOBt
This is a widely used and reliable method for forming amide bonds. EDC activates the carboxylic acid, and HOBt is often added to suppress side reactions and reduce racemization.[12][13]
Protocol 3: General Amidation using EDC/HOBt
-
Materials:
-
4-Methyloxazole-5-carboxylic acid (1.0 eq)
-
Amine of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents.
-
-
Procedure:
-
To a solution of 4-methyloxazole-5-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (2.0-3.0 eq) followed by the portion-wise addition of EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Amidation using HATU
HATU is a highly efficient uronium-based coupling reagent, often used for difficult couplings or when rapid reaction times are desired.[14][15]
Protocol 4: General Amidation using HATU
-
Materials:
-
4-Methyloxazole-5-carboxylic acid (1.0 eq)
-
Amine of interest (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents.
-
-
Procedure:
-
In an inert atmosphere, dissolve 4-methyloxazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C and add DIPEA (3.0 eq) dropwise. Stir for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 3.
-
Purify the crude product by flash column chromatography.
-
Table 2: Representative Yields for Amidation of Heterocyclic Carboxylic Acids
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imidazotetrazine Carboxylic Acid | [2-(N,N-Dimethylamino)]ethylamine | Acyl chloride route | Not specified | 68.3 | [16] |
| Imidazotetrazine Carboxylic Acid | [2-(N,N-Diethylamino)]ethylamine | Acyl chloride route | Not specified | 63.2 | [16] |
| Imidazotetrazine Carboxylic Acid | N-(4-methoxyphenyl)piperazine | Acyl chloride route | Not specified | 72.1 | [16] |
| 4-amino-N-(4-methoxybenzyl)benzamide | 2,5-dimethylthiazole-4-carboxylic acid | EDC/HOBt/DMAP | 23°C | 72 |[13] |
Note: This table provides examples of amide synthesis yields for various heterocyclic systems to give an indication of expected efficiency with standard coupling methods.
Biological Context and Signaling Pathways
Derivatives of 4-methyloxazole carboxylic acids have been developed as modulators of key signaling pathways in the central nervous system and the immune system.
α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonism
The α4β2 nAChR is a ligand-gated ion channel in the brain crucial for cognitive processes.[17][18] Agonists of this receptor, including 4-methyloxazole derivatives, are being investigated for cognitive disorders.
Signaling Pathway: α4β2 nAChR Activation
Caption: α4β2 nAChR Agonist Signaling Pathway.
Upon binding of a 4-methyloxazole agonist, the α4β2 nAChR channel opens, leading to an influx of cations like Na⁺ and Ca²⁺.[17] This causes membrane depolarization and an increase in intracellular calcium, which acts as a second messenger. This can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is associated with neuronal survival and neuroprotection.[7][19] Additionally, nicotinic stimulation can lead to the activation of Src kinase, which in turn activates PLCγ1, leading to the activation of PKCβII.[7]
Formyl Peptide Receptor 1 (FPR1) Antagonism
FPR1 is a G-protein coupled receptor (GPCR) found on immune cells like neutrophils. It recognizes formylated peptides from bacteria and damaged cells, initiating an inflammatory response.[12] FPR1 antagonists can block this response, making them valuable for treating inflammatory diseases.
Signaling Pathway: FPR1 Antagonism
Caption: Mechanism of FPR1 Antagonism.
FPR1 antagonists work by binding to the receptor and preventing the binding of endogenous ligands like fMLF.[12] This blockage prevents the activation of the associated G-protein (Gαi). Consequently, downstream signaling pathways, including the activation of Phospholipase C (PLC), PI3K, and MAP kinases (p38/ERK1/2), are not initiated. This leads to the inhibition of key inflammatory responses such as intracellular calcium mobilization, chemotaxis, and the production of reactive oxygen species (ROS).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - Ethyl 4-methyloxazole-5-carboxylate (C7H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 9. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 17. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Oxazole Derivatives in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. While direct studies on the anti-inflammatory properties of 4-Methyloxazole-2-carboxylic acid are not extensively available in the public domain, the broader class of oxazole and isoxazole derivatives has emerged as a promising scaffold for the development of new anti-inflammatory drugs. These heterocyclic compounds have demonstrated potential in modulating key inflammatory pathways.
This document provides a comprehensive overview of the application of oxazole and isoxazole derivatives as potential anti-inflammatory agents, based on available research. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Anti-Inflammatory Activity of Oxazole and Isoxazole Derivatives
The following table summarizes the quantitative data for various oxazole and isoxazole derivatives, highlighting their anti-inflammatory potential in different experimental models.
| Compound ID | Chemical Name/Class | Experimental Model | Key Findings | Reference |
| MZO-2 | Ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate | Carrageenan-induced paw edema (mice) | Potent inhibition of paw inflammation | [1] |
| Contact sensitivity to oxazolone (mice) | Effective reduction of ear edema, comparable to tacrolimus | [1] | ||
| LPS-induced TNF-α production (human whole blood) | Weak suppression of TNF-α production | [1] | ||
| PHA-induced PBMC proliferation (human) | Dose-dependent suppression of proliferation | [1] | ||
| Benzoxazole Derivatives | Substituted Benzoxazoles | LPS-induced IL-6 production (in vitro) | Compound 3g: IC50 = 5.09 ± 0.88 µM | [2] |
| Compound 3d: IC50 = 5.43 ± 0.51 µM | [2] | |||
| Compound 3c: IC50 = 10.14 ± 0.08 µM | [2] | |||
| Oxazole Derivatives (P1 & P2) | Furan oxazole amine derivatives | COX-2 inhibition assay (RAW 264.7 cells) | Good activity against COX-2 enzyme | [3] |
| LCY-2-CHO | Synthetic carbazole derivative | LPS-induced NO, PGE2, and TNF-α formation (RAW 264.7 macrophages) | NO: IC50 = 2.3 µMPGE2: IC50 = 1 µMTNF-α: IC50 = 0.8 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of potential anti-inflammatory compounds. The following are generalized protocols based on standard assays reported in the literature for oxazole and isoxazole derivatives.[1][5][6]
In Vitro Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This protocol outlines the procedure to assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage-like cells stimulated with LPS.
1. Cell Culture and Seeding:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to various concentrations in the cell culture medium.
- Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound. Incubate for 1 hour.
3. LPS Stimulation:
- Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.
- Include a vehicle control (cells with medium and solvent), a negative control (cells with medium only), and a positive control (cells with medium and LPS).
- Incubate the plate for 24 hours.
4. Cytokine Measurement:
- Centrifuge the plate to pellet the cells.
- Collect the supernatant and measure the concentration of TNF-α and IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.
- Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting a dose-response curve.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This protocol describes a widely used in vivo model to evaluate the acute anti-inflammatory activity of a test compound.[1][5][6]
1. Animals:
- Use male Wistar rats or Swiss albino mice (6-8 weeks old).
- Acclimatize the animals for at least one week before the experiment.
- House the animals in standard conditions with free access to food and water.
2. Compound Administration:
- Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups at different doses.
- Administer the test compound or vehicle orally or intraperitoneally one hour before the carrageenan injection.
3. Induction of Inflammation:
- Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
- Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
4. Measurement of Paw Edema:
- Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
5. Data Analysis:
- Calculate the percentage of edema inhibition for each group at each time point using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
- Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Mandatory Visualizations
Signaling Pathway Diagram
The diagram below illustrates a simplified representation of the Toll-Like Receptor 4 (TLR4) signaling pathway, a key pathway in the inflammatory response often targeted by anti-inflammatory agents. Activation of TLR4 by ligands like LPS leads to the activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory genes.[7][8]
Caption: Simplified TLR4 signaling pathway leading to inflammation.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel anti-inflammatory agents, starting from initial in silico and in vitro screening to in vivo efficacy studies.
References
- 1. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Methyloxazole-2-carboxylic Acid
Welcome to the technical support center for the purification of crude 4-Methyloxazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. A frequent method for synthesizing this compound is the hydrolysis of its corresponding ethyl ester, ethyl 4-methyloxazole-2-carboxylate.[1] In this case, the primary impurities are typically:
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Unhydrolyzed Starting Material: Residual ethyl 4-methyloxazole-2-carboxylate.
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Decarboxylation Product: 4-methyloxazole, formed by the loss of CO2 from the carboxylic acid, especially if the reaction or workup is performed at elevated temperatures.[1]
-
Residual Solvents: Solvents used in the reaction and workup.
Q2: My crude product is a dark oil or discolored solid. What is the cause?
A2: Discoloration can arise from several sources. Overheating during the reaction or solvent removal can lead to decomposition and the formation of colored byproducts. Additionally, certain reagents or side reactions in the oxazole ring synthesis can generate colored impurities.
Q3: I am having difficulty removing the unhydrolyzed ester. What are the best strategies?
A3: The unhydrolyzed ester is less polar than the desired carboxylic acid. An effective method to separate them is through acid-base extraction. The carboxylic acid will be extracted into an aqueous basic solution, leaving the neutral ester in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.
Q4: My yield is low after purification. What are the potential causes?
A4: Low yield can be attributed to several factors:
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Incomplete reaction: The initial synthesis may not have gone to completion.
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Product Loss During Extraction: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the final extraction step to fully protonate and precipitate the carboxylic acid.
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Decarboxylation: Excessive heat during the reaction or purification can lead to the loss of the carboxylic acid group.[1]
-
Multiple Purification Steps: Each purification step will inevitably result in some loss of product.
Troubleshooting Guides
Low Purity After Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily precipitate forms instead of crystals. | The solvent may be too non-polar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Product precipitates out too quickly, trapping impurities. | The solution was cooled too rapidly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Impurities co-precipitate with the product. | The chosen solvent system does not effectively differentiate between the product and the impurity. | Screen a wider range of solvent systems. Consider a multi-solvent recrystallization (e.g., dissolve in a good solvent and add a poor solvent until cloudy, then heat to redissolve and cool slowly). |
Streaking or Tailing on TLC Plate
| Symptom | Possible Cause | Troubleshooting Steps |
| The spot for the carboxylic acid streaks up the plate. | The carboxylic acid is ionized on the silica gel. | Add a small amount of a volatile acid (e.g., 0.5-2% acetic acid or formic acid) to the eluent to suppress ionization.[2] |
| The spot remains at the baseline. | The eluent is not polar enough. | Increase the polarity of the mobile phase. A mixture of dichloromethane and methanol is often effective for polar compounds.[2] |
Experimental Protocols
Acid-Base Extraction for Removal of Neutral Impurities
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide. The carboxylic acid will be deprotonated and move into the aqueous layer. Repeat the extraction of the organic layer 2-3 times to ensure complete transfer of the product.
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Separation: Combine the aqueous layers. The organic layer, containing neutral impurities like the unhydrolyzed ester, can be discarded.
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Acidification: Cool the combined aqueous layer in an ice bath and acidify with 1M HCl until the pH is between 1 and 2. The this compound should precipitate as a solid.
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Back Extraction: Extract the acidified aqueous solution with multiple portions of an organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
General Recrystallization Protocol
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Solvent Selection: Determine a suitable solvent or solvent system. A good solvent will dissolve the crude product when hot but not when cold. Common choices for carboxylic acids include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Thin-Layer Chromatography (TLC) Analysis
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Stationary Phase: Silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude and purified material in a suitable solvent (e.g., methanol or ethyl acetate).
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Eluent System (suggestion): A good starting point is a mixture of ethyl acetate and hexanes. For this polar carboxylic acid, a more polar system like 5-10% methanol in dichloromethane may be necessary.[2] To improve the spot shape, add 0.5-2% acetic acid to the eluent.[2]
-
Development: Place the TLC plate in a developing chamber with the chosen eluent and allow the solvent front to travel up the plate.
-
Visualization: Visualize the spots under UV light (254 nm).
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C5H5NO3[3] |
| Molecular Weight | 127.10 g/mol [3] |
Table 2: Common Solvents for Purification Techniques
| Purification Technique | Recommended Solvents |
| Acid-Base Extraction | Ethyl acetate, Dichloromethane, Water, 1M NaOH, 1M HCl |
| Recrystallization | Ethanol/Water, Methanol/Water, Ethyl acetate/Hexanes |
| Chromatography (TLC/Column) | Ethyl acetate/Hexanes with acetic acid, Dichloromethane/Methanol with acetic acid[2] |
Visualizations
Caption: Workflow for acid-base extraction purification.
References
Technical Support Center: Esterification of 4-Methyloxazole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of 4-Methyloxazole-2-carboxylic acid. Our aim is to help you improve reaction yields and overcome common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or catalyst deactivation. 2. Unfavorable Equilibrium: Fischer esterification is a reversible reaction. The presence of water in the reaction mixture can shift the equilibrium back to the reactants. 3. Degradation of Starting Material: The oxazole ring can be sensitive to strong acidic conditions, especially at elevated temperatures, leading to decomposition. 4. Ineffective Activation: In methods like Steglich or acyl chloride formation, the carboxylic acid may not be effectively activated. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature gradually while monitoring the reaction progress by TLC or LC-MS. Ensure the catalyst is fresh and used in the appropriate amount. 2. Shift the Equilibrium: Use a large excess of the alcohol (it can often be used as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. 3. Use Milder Conditions: Consider alternative, milder esterification methods that do not require strong acids, such as the Steglich esterification (DCC/DMAP) or the Mitsunobu reaction.[1][2] If using an acid catalyst, a milder acid like p-toluenesulfonic acid (p-TsOH) might be preferable to sulfuric acid. 4. Ensure Anhydrous Conditions: For methods involving activating agents like DCC or SOCl₂, ensure all reagents and solvents are anhydrous. Moisture will consume the activating agents. |
| Formation of Side Products | 1. N-Acylurea Formation (Steglich): In DCC-mediated couplings, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[1] 2. Dimerization/Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. 3. Oxazole Ring Opening: Under harsh acidic or basic conditions, the oxazole ring may be susceptible to hydrolysis. | 1. Catalyze with DMAP: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in Steglich esterification accelerates the reaction with the alcohol, minimizing the formation of the N-acylurea byproduct.[1][3] 2. Control Stoichiometry and Addition: Add the activating agent slowly to a solution of the carboxylic acid and alcohol. This minimizes the concentration of the activated intermediate at any given time, reducing the likelihood of self-reaction. 3. Buffer the Reaction or Use Neutral Conditions: Avoid excessively high temperatures and prolonged reaction times with strong acids. For sensitive substrates, methods that proceed under neutral or near-neutral conditions are recommended. |
| Difficult Purification | 1. Removal of Dicyclohexylurea (DCU): In Steglich esterification, the DCU byproduct can be challenging to remove completely from the product. 2. Separation from Excess Alcohol: If a large excess of a high-boiling point alcohol is used, its removal can be difficult. 3. Co-elution of Product and Byproducts: The polarity of the desired ester and any side products might be similar, making chromatographic separation difficult. | 1. DCU Precipitation and Filtration: DCU is poorly soluble in many organic solvents. After the reaction, cool the mixture to precipitate the DCU and remove it by filtration. Sometimes, dissolving the crude product in a minimal amount of a solvent in which the DCU is insoluble (like dichloromethane or diethyl ether) and filtering can be effective. 2. Aqueous Workup and Extraction: If the alcohol has some water solubility, it can be removed by washing the organic layer with water or brine. For less soluble alcohols, distillation under reduced pressure may be necessary. 3. Optimize Chromatography: Use a different solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Recrystallization of the final product can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for this compound?
A1: The choice of method depends on the scale of your reaction and the sensitivity of your other functional groups.
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For simple, robust substrates on a larger scale, Fischer esterification using a large excess of the alcohol and a catalytic amount of acid (e.g., H₂SO₄ or p-TsOH) can be cost-effective.[4][5] However, careful monitoring is needed to avoid degradation of the oxazole ring.
-
For acid-sensitive substrates or when milder conditions are required, the Steglich esterification (DCC with catalytic DMAP) is a good option.[1][3] It proceeds at room temperature and generally gives high yields.
-
Formation of the acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with the alcohol is another effective method, particularly if the starting material is stable to the conditions of acyl chloride formation.[6]
-
The Mitsunobu reaction is also a very mild method but involves more expensive reagents and can be more complex to set up and purify.[2][7]
Q2: I am seeing a low yield with Fischer esterification. What are the first things I should check?
A2: First, ensure your reagents and solvent (the alcohol) are as dry as possible. Water will push the equilibrium back towards the starting materials.[4] Second, try increasing the excess of the alcohol used. Using the alcohol as the solvent is a common and effective strategy. Finally, consider increasing the reaction time or temperature, but monitor for any signs of decomposition of your starting material by TLC.
Q3: My reaction with DCC and DMAP is messy and purification is difficult. What can I do?
A3: The primary byproduct in DCC couplings is dicyclohexylurea (DCU). To improve purification, after the reaction is complete, cool the reaction mixture in an ice bath for about 30 minutes to fully precipitate the DCU, then filter it off. Sometimes, concentrating the reaction mixture and then adding a solvent in which DCU has low solubility (like diethyl ether) before filtering can improve its removal. If EDC (a water-soluble carbodiimide) is used instead of DCC, the corresponding urea byproduct can be removed with an aqueous wash.
Q4: Can I use a base to deprotonate the carboxylic acid and then react it with an alkyl halide?
A4: Yes, this is a valid method for esterification. You can form the carboxylate salt using a non-nucleophilic base (e.g., cesium carbonate or DBU) and then react it with an alkyl halide (e.g., ethyl iodide for the ethyl ester). This SN2 reaction avoids acidic conditions altogether and can be a good option for sensitive substrates.
Q5: How do I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The ester product will typically have a higher Rf value (be less polar) than the starting carboxylic acid. A stain that visualizes carboxylic acids (like bromocresol green) can be helpful. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by LC-MS or ¹H NMR.
Data Presentation
The following table summarizes expected yields and reaction conditions for various esterification methods based on data for heteroaromatic carboxylic acids, which are expected to have similar reactivity.
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Expected Yield | Reference |
| Fischer Esterification | Alcohol (excess), cat. H₂SO₄ or p-TsOH | Alcohol | Reflux | 2-24 h | 60-85% | [4][8] |
| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine or Et₃N | 1. Toluene or neat 2. CH₂Cl₂ or THF | 1. Reflux 2. 0 °C to RT | 1-3 h | 80-95% | [6] |
| Steglich Esterification | Alcohol, DCC, cat. DMAP | CH₂Cl₂ or DMF | 0 °C to RT | 3-12 h | 85-95% | [1][3] |
| Mitsunobu Reaction | Alcohol, PPh₃, DIAD or DEAD | THF or CH₂Cl₂ | 0 °C to RT | 1-4 h | 75-90% | [2][7] |
Yields are estimates and will vary depending on the specific alcohol used and the optimization of reaction conditions.
Experimental Protocols
Protocol 1: Fischer Esterification (Ethyl Ester)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 20-50 eq, which will also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) or p-toluenesulfonic acid monohydrate (0.1-0.2 eq).
-
Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification (Ethyl Ester)
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous CH₂Cl₂ dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter off the DCU and wash the solid with cold CH₂Cl₂.
-
Combine the filtrates and wash with 0.5 M HCl, followed by saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Steglich Esterification.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 4-methyloxazole derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common side reactions encountered during the synthesis of 4-methyloxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4-methyloxazole derivatives, and what are their general challenges?
A1: The most prevalent methods for synthesizing oxazole rings, including 4-methyloxazoles, are the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[1] A primary challenge across these methods is the potential for side reactions that can lower yields and complicate the purification of the desired product.[1] Common issues include the formation of alternative ring structures, degradation of starting materials under harsh conditions, and the formation of regioisomers.[1][2] Careful control over reaction parameters such as temperature, reagent purity, and solvent choice is critical for success.[1]
Q2: I'm observing low yields and significant tar formation in my reaction. What is the likely cause and how can I fix it?
A2: Low yields accompanied by tar-like residues often indicate that the reaction conditions are too harsh for your specific substrate, leading to decomposition or polymerization.[3] This is particularly common when using strong acids like concentrated sulfuric acid at high temperatures.[3][4]
Recommended Solutions:
-
Optimize Reaction Temperature: Lower the temperature to find a balance between a reasonable reaction rate and minimizing substrate degradation.[3][4]
-
Use Milder Reagents: For sensitive substrates, consider replacing strong acids with milder cyclodehydrating agents.[4]
-
Reduce Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed to prevent product degradation.[2][4]
Q3: My final product is difficult to purify, and impurities are co-eluting with my desired 4-methyloxazole derivative. What purification strategies can I employ?
A3: Co-elution of impurities with similar polarity to the product is a common purification challenge.[4]
Recommended Solutions:
-
Optimize Chromatography: Experiment with different solvent systems and gradients for column chromatography.[4] If normal-phase chromatography is ineffective, consider switching to a reverse-phase stationary phase.[2]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[2]
-
Salt Formation: For products with acidic or basic functional groups, converting the product to a salt can alter its solubility, facilitating precipitation and separation from neutral impurities. The free acid or base can then be regenerated.[5]
Robinson-Gabriel Oxazole Synthesis
This method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[6] While versatile, it can be prone to side reactions, especially when using strong acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete cyclization of the 2-acylamino-ketone.[4] | Optimize the dehydrating agent. While sulfuric acid is traditional, reagents like POCl₃, PPh₃/I₂, or trifluoroacetic anhydride (TFAA) may be more effective for certain substrates.[3][4] |
| Starting material decomposition due to harsh acidic conditions.[4] | Use milder dehydrating agents. For substrates unstable in strong acid, a combination of triphenylphosphine and iodine is a good alternative.[3][4] | |
| Presence of a Formylated Byproduct | Use of Dimethylformamide (DMF) as a solvent with certain activating agents (e.g., POCl₃) can lead to a Vilsmeier-Haack reaction.[7] | Avoid the combination of DMF and POCl₃ if formylation is not desired. Choose an alternative solvent like toluene or dichloromethane. |
| Hydrolysis of Intermediates | Presence of water in the reaction can hydrolyze intermediates back to starting materials.[4] | Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4] |
Experimental Protocol: Robinson-Gabriel Synthesis (Mild Conditions)
This protocol is adapted for substrates sensitive to strong acids.[3]
-
Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
-
Reagent Addition: Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC until completion.
-
Workup & Purification: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.[3]
Robinson-Gabriel Reaction and Side Reaction Pathway
Caption: Robinson-Gabriel synthesis and a common hydrolysis side reaction.
Van Leusen Oxazole Synthesis
This method constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[8] It is known for its mild conditions and tolerance of various functional groups.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Imidazole Byproduct | If an amine impurity is present, it can react with the aldehyde to form an aldimine in situ, which then reacts with TosMIC to yield an imidazole.[10] | Use highly pure aldehyde and ensure the reaction is free from amine contaminants. |
| Low Yield with Aliphatic Aldehydes | Aliphatic aldehydes can be less reactive than aromatic aldehydes. | Consider using an ionic liquid as the solvent, which has been shown to improve yields for these substrates.[9] |
| Formation of 4-Alkoxy-2-oxazoline | Use of excess primary alcohol (e.g., methanol, ethanol) as a co-solvent can lead to the formation of a 4-alkoxy-2-oxazoline byproduct.[11] | Carefully control the amount of alcohol used, typically in the range of 1-2 equivalents.[11] |
Experimental Protocol: Van Leusen Oxazole Synthesis
This is a general one-pot procedure for 4,5-disubstituted oxazoles.[9]
-
Preparation: To a solution of TosMIC (1.0 eq) and an appropriate aldehyde (1.1 eq) in an ionic liquid or a suitable solvent like methanol, add a base such as K₂CO₃.
-
Alkylation: Add an aliphatic halide (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by TLC.
-
Workup & Purification: Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Van Leusen Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for the Van Leusen oxazole synthesis.
Fischer Oxazole Synthesis
This classic method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[12] It is particularly useful for preparing 2,5-disubstituted oxazoles.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Regioisomers | If the synthesis involves multiple steps, regioisomers can form if cyclization is not controlled. | A two-step acid-catalyzed cyclization can sometimes prevent the formation of regioisomers by favoring a specific intermediate.[12] |
| Low Yield | The reaction is highly sensitive to moisture, which can hydrolyze intermediates. The use of traditional dehydrating agents can sometimes be inefficient.[13] | Ensure strictly anhydrous conditions by using dry ether and passing dry HCl gas through the solution.[12] Polyphosphoric acid may improve yields over other mineral acids.[13] |
| Limited Substrate Scope | The classic Fischer synthesis is often limited to aromatic cyanohydrins and aldehydes.[12] | For a broader substrate scope, consider modern variations of the synthesis that use α-hydroxy-amides instead of cyanohydrins.[12] |
Experimental Protocol: Fischer Oxazole Synthesis
This protocol describes the classical synthesis of 2,5-diphenyl-oxazole.[12][14]
-
Preparation: Dissolve the cyanohydrin (e.g., mandelic acid nitrile, 1.0 eq) and the aldehyde (e.g., benzaldehyde, 1.0 eq) in dry ether.
-
Reaction: Pass a stream of dry, gaseous hydrogen chloride (HCl) through the solution. The reaction is typically carried out under mild conditions.
-
Product Isolation: The oxazole product precipitates from the solution as its hydrochloride salt.
-
Workup: Collect the precipitate by filtration. The free base can be obtained by treating the hydrochloride salt with water or by boiling it in alcohol.[12]
This guide provides a starting point for addressing common issues in the synthesis of 4-methyloxazole derivatives. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. Van Leusen Reaction [organic-chemistry.org]
- 12. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 13. ijpsonline.com [ijpsonline.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Purification of 4-Methyloxazole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of 4-Methyloxazole-2-carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield After Aqueous Work-up | Incomplete extraction of the product from the aqueous layer after acidification. | Ensure the aqueous layer is acidified to a pH of ~2-3 to fully protonate the carboxylic acid. Use a reliable pH indicator. Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate. |
| Product is partially soluble in the aqueous phase. | If the product has some water solubility, brine can be used in the final wash to decrease its partitioning into the aqueous layer. | |
| Oily Product Instead of Solid | Presence of residual solvent. | Ensure the product is dried under high vacuum for a sufficient period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of impurities that lower the melting point. | Re-purify the product using an alternative method (e.g., if recrystallization failed, try column chromatography). | |
| Broad Melting Point of Final Product | Presence of impurities. | Re-purify the material. Consider a different recrystallization solvent system or perform column chromatography. |
| Product Degradation (Discoloration) | Instability of the oxazole ring under harsh acidic or basic conditions, or at elevated temperatures. | Avoid prolonged exposure to strong acids or bases. Use milder bases like sodium bicarbonate for extraction where possible. Minimize heating during recrystallization and solvent removal. Store the final product under an inert atmosphere and protected from light. Some oxazole derivatives can be sensitive to silica gel; consider using a deactivated silica gel or an alternative purification method if degradation is observed during chromatography.[1] |
| Streaking on TLC Plate | The carboxylic acid group is interacting strongly with the silica gel. | Add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-2%), to the eluent to suppress the ionization of the carboxylic acid and reduce streaking. |
| Co-elution of Impurities in Column Chromatography | Impurities have similar polarity to the product. | Optimize the eluent system. A shallower gradient or isocratic elution with a fine-tuned solvent mixture might improve separation. If co-elution persists, consider an alternative purification method like recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials from the oxazole synthesis, the unhydrolyzed ester precursor if the synthesis involves a hydrolysis step, and byproducts from side reactions. Degradation products, such as the decarboxylated 4-methyloxazole, can also be present, especially if the compound is subjected to high temperatures.
Q2: I see a spot with a higher Rf value than my product on the TLC. What could it be?
A2: A spot with a higher Rf value indicates a less polar compound. This is often the unhydrolyzed ester precursor to the carboxylic acid, as esters are generally less polar than their corresponding carboxylic acids. Incomplete hydrolysis is a common issue that can be addressed by extending the reaction time or using a stronger base.
Q3: What is a good starting point for a recrystallization solvent system for this compound?
A3: A good starting point for recrystallization is a solvent pair consisting of a solvent in which the compound is soluble and another in which it is poorly soluble. For a polar compound like this compound, a mixture of a more polar solvent like ethyl acetate or ethanol with a non-polar solvent like hexanes or heptane is a good choice.[2][3][4] It is recommended to test a few solvent systems on a small scale to find the optimal one.
Q4: How can I effectively remove non-polar impurities from my crude product?
A4: Acid-base extraction is a highly effective method for removing non-polar and neutral impurities.[5][6][7][8] By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the acidic this compound will be deprotonated and move into the aqueous layer, while non-polar impurities will remain in the organic layer. The aqueous layer can then be washed with fresh organic solvent to further remove impurities before being acidified to precipitate the pure product.
Q5: My compound seems to be unstable during column chromatography on silica gel. What can I do?
A5: Some oxazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[1] If you suspect this is happening, you can try using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent and the silica slurry). Alternatively, you could switch to a different purification method such as recrystallization or preparative reversed-phase HPLC.
Data Presentation
Table 1: Illustrative TLC Data for this compound
| Eluent System (v/v) | Observed Rf of Product | Observed Rf of Ester Precursor | Notes |
| 30% Ethyl Acetate in Hexanes | ~0.1 | ~0.5 | Product has low mobility. |
| 50% Ethyl Acetate in Hexanes | ~0.3 | ~0.7 | Good separation between product and less polar impurity. |
| 70% Ethyl Acetate in Hexanes | ~0.5 | ~0.85 | Good for faster elution, but separation may be reduced. |
| 50% Ethyl Acetate in Hexanes + 1% Acetic Acid | ~0.35 | ~0.7 | Acetic acid can improve spot shape and slightly increase the product's Rf.[9][10][11] |
*These are typical, illustrative Rf values and may vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: Comparison of Purification Methods (Illustrative Data)
| Purification Method | Typical Purity Improvement | Typical Recovery Yield | Advantages | Disadvantages |
| Acid-Base Extraction | 85% to >95% | 80-95% | Excellent for removing neutral/basic impurities; scalable.[5][6][7][8] | Requires handling of acids and bases; may not remove acidic impurities. |
| Recrystallization | 90% to >98% | 70-90% | Can provide very high purity; scalable. | Requires finding a suitable solvent system; yield can be lower. |
| Silica Gel Chromatography | 80% to >99% | 60-85% | Good for separating compounds with different polarities. | Can be time-consuming; potential for product degradation on silica. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (if the organic solvent is denser than water, it will be the bottom layer). Drain the organic layer.
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities. Separate and discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is approximately 2-3. The product should precipitate out.
-
Extraction of Pure Product: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexanes until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: If the solution is cloudy, add a few drops of hot ethyl acetate until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of the crude material and the purified material in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot the solutions on the baseline.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 50% ethyl acetate in hexanes with 1% acetic acid). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Rf Calculation: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Logical steps for acid-base extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Solved Lab: How Rf-values help in the identification | Chegg.com [chegg.com]
Troubleshooting low yield in Robinson-Gabriel oxazole synthesis
Technical Support Center: Robinson-Gabriel Oxazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the Robinson-Gabriel oxazole synthesis, with a specific focus on troubleshooting low yields and optimizing reaction outcomes.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, providing targeted solutions to improve yield and purity.
Question 1: My reaction yields are consistently low, and I observe significant charring or tar-like byproduct formation. What is the likely cause?
Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate. The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, especially at elevated temperatures.[1][2]
Recommended Solutions:
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with alternative reagents that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields than sulfuric acid.[1][3] Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often much cleaner.[1][4][5]
-
Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and the minimization of substrate decomposition.[1][2]
-
Reduce Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing the thermal degradation of the substrate.[1]
Question 2: I am struggling with an incomplete reaction, even after extended periods. How can I drive the reaction to completion without generating byproducts?
Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not sufficiently potent for your substrate.[1]
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]
-
Switch to a More Powerful Dehydrating Agent: If using a very mild agent, consider switching to a slightly stronger one. For instance, if TFAA is ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[1][4] Refer to the table below for a comparison.
-
Increase Temperature: Higher temperatures can promote the cyclization and dehydration steps. However, this should be balanced against the risk of substrate decomposition.[2]
-
Employ Microwave Heating: As mentioned previously, microwave heating can effectively drive the reaction to completion in a much shorter timeframe.[1]
Question 3: My starting 2-acylamino-ketone seems to be degrading before the desired cyclization occurs. How can this be prevented?
Answer: The 2-acylamino-ketone precursors can be sensitive to the reaction conditions, particularly to hydrolysis under strongly acidic conditions before the intramolecular cyclization can take place.[1][2]
Recommended Solutions:
-
Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried before use.[1][2]
-
Use a Milder Dehydrating Agent: Reagents that do not require strongly acidic conditions, such as triphenylphosphine/iodine or the Burgess reagent, can prevent the degradation of sensitive substrates.[2]
-
Check Starting Material Purity: Impurities in the 2-acylamino-ketone can inhibit the reaction or catalyze decomposition pathways. Ensure the starting material is pure and dry.[2]
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Robinson-Gabriel synthesis?
A1: The reaction proceeds via the cyclodehydration of a 2-acylamino-ketone.[4] The generally accepted mechanism involves an initial acid-catalyzed protonation of the ketone's carbonyl group, which activates it for nucleophilic attack.[6] The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate (a dihydrooxazolol).[6][7] Finally, this intermediate undergoes acid-catalyzed dehydration to yield the aromatic oxazole ring.[6]
Q2: Are there any "greener" or more modern alternatives to the classical conditions?
A2: Yes, significant progress has been made to develop more environmentally friendly and efficient protocols. These include:
-
Solid-Phase Synthesis: The reaction has been adapted for solid-phase synthesis, which simplifies purification and allows for the generation of oxazole libraries. This often uses TFAA as the cyclodehydrating agent.[1][4]
-
Microwave-Assisted Synthesis: As detailed in the troubleshooting guide, using microwave irradiation can drastically cut reaction times and often improves yields by minimizing thermal decomposition.[1]
-
One-Pot Reactions: Combining steps, such as a Dakin-West reaction followed by in-situ Robinson-Gabriel cyclization, reduces waste and improves overall efficiency.[1] Coupled Ugi and Robinson-Gabriel reactions have also been developed for rapid access to diverse oxazoles.[1][4]
Q3: How is the 2-acylamino-ketone starting material typically synthesized?
A3: The requisite 2-acylamino-ketone starting material is commonly synthesized via the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base like pyridine.[4]
Data Presentation
Table 1: Comparison of Common Cyclodehydrating Agents
| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Notes |
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride | 90-100°C | Traditional, harsh conditions; can cause charring.[1][3] |
| Polyphosphoric Acid (PPA) | Neat or High-Boiling Solvent | Elevated | Can offer better yields than H₂SO₄ for some substrates.[1][3] |
| Phosphorus Oxychloride (POCl₃) | DMF, Dioxane | 80°C to Reflux | Potent reagent, can lead to Vilsmeier-Haack side reactions with DMF.[4][8] |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents (e.g., THF, Dioxane) | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis.[1][4] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, two-step process with high functional group tolerance.[1][5] |
Experimental Protocols
Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid
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Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[1]
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Workup & Purification: Cool the reaction mixture and carefully pour it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.[2]
Protocol 2: Mild, Two-Step Synthesis (Wipf's Modification)
This protocol is adapted for the cyclodehydration of a β-keto amide, which can be generated from an amino acid derivative.
-
Preparation: Dissolve the β-keto amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or acetonitrile.[1] Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[1]
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[1]
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]
Visualizations
Caption: The reaction mechanism of the Robinson-Gabriel synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Caption: Relationship between causes, observations, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. alchetron.com [alchetron.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of oxazole rings during functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-containing compounds. This resource provides guidance on preventing the decomposition of the oxazole ring during functionalization, a common challenge in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my oxazole ring decomposing during my reaction? What are the common causes?
A: The oxazole ring, while aromatic, is susceptible to decomposition under various conditions due to the electronic influence of its two heteroatoms.[1][2] It is a weak base and can be sensitive to both acidic and basic reagents.[3]
Common Causes of Decomposition:
-
Strong Acids: Concentrated acids can protonate the ring nitrogen, making the ring electron-deficient and vulnerable to cleavage.[4][5]
-
Strong Bases & Organometallics: The proton at the C2 position is the most acidic (pKa ≈ 20), making it the primary site for deprotonation by strong bases like n-butyllithium (n-BuLi).[1][2] The resulting 2-lithiooxazole intermediate is often unstable and can undergo rapid, reversible ring-opening to form an isocyanide enolate.[4][6][7] This intermediate leads to non-selective reactions with electrophiles, resulting in low yields and product mixtures.[8]
-
Nucleophilic Attack: Unlike many aromatic systems, oxazoles rarely undergo nucleophilic substitution. Instead, strong nucleophiles tend to attack the electron-deficient C2 position, leading to ring cleavage.[4] For instance, reagents like ammonia can transform an oxazole into an imidazole.[4]
-
Oxidizing & Reducing Agents: Strong oxidizing agents such as potassium permanganate or ozone can cleave the oxazole ring.[4] Similarly, some potent reducing agents can also result in the formation of open-chain products.[2][4]
-
Thermal Stress: Certain substituted oxazoles can undergo thermal rearrangements, such as the Cornforth Rearrangement observed in 4-acyloxazoles.[7]
Q2: What makes the C2 position so prone to problematic reactions?
A: The C2 position (the carbon atom between the oxygen and nitrogen) is the most electron-deficient carbon in the ring, making the attached proton the most acidic.[1][4] When this proton is removed by a strong base, the resulting C2-lithiated anion is generally unstable.[6] It exists in equilibrium with a ring-opened isocyanoenolate form.[8] This acyclic intermediate can react with electrophiles at multiple sites, leading to a complex mixture of products instead of the desired C2-functionalized oxazole.[6][8] Visualizing this process is key to understanding the challenge.
Caption: Base-induced ring-opening of an oxazole at the C2 position.
Q3: Are certain substituted oxazoles known to be exceptionally unstable?
A: Yes. For example, oxazoles featuring both a 5-hydroxy and a 4-carboxy substituent have been found to be particularly unstable.[9] These molecules are highly susceptible to hydrolytic ring-opening and subsequent decarboxylation, making their synthesis and isolation challenging.[9] Researchers targeting such motifs should consider protecting the hydroxyl group or using synthetic equivalents that bypass the formation of this unstable intermediate until the final step.
Troubleshooting Guide
Problem: My C2-lithiation followed by an electrophilic quench is giving a complex product mixture and low yields.
-
Diagnosis: This is a classic symptom of the C2-lithiooxazole intermediate undergoing ring-opening to the isocyanide enolate, as described in the FAQ section.[4][6][8] Your electrophile is reacting non-selectively with this acyclic intermediate.
-
Solution Workflow:
Caption: Troubleshooting workflow for failed oxazole C2-functionalization.
Problem: I need to functionalize the C4 or C5 position, but deprotonation always targets the C2 proton.
-
Diagnosis: The C2 proton is significantly more acidic than the C4 and C5 protons, making selective deprotonation at other positions nearly impossible on an unsubstituted oxazole.[1][2]
-
Solution: Implement a C2-protection strategy. The triisopropylsilyl (TIPS) group is an excellent choice as it is robust enough to withstand lithiation conditions at other positions but can be removed easily later.[6][8] By protecting the C2 position, you can direct bases to deprotonate the C4 or C5 positions for subsequent functionalization.[6]
| Position | Relative Acidity | pKa (approx.) | Functionalization Strategy |
| C2-H | Most Acidic | ~20[1][2] | Direct deprotonation (unstable intermediate) |
| C5-H | Less Acidic | >25 | Requires C2-protection for selective deprotonation |
| C4-H | Least Acidic | >25 | Requires C2-protection for selective deprotonation |
Table 1. Relative acidity of oxazole protons and strategic implications.
Problem: My lithiation of a 2-methyloxazole is non-selective, deprotonating both the methyl group and the C5 position.
-
Diagnosis: Common strong bases like n-BuLi and lithium diisopropylamide (LDA) are often not selective enough, leading to a mixture of anions and, consequently, a mixture of alkylated products.[10]
-
Solution: Switch to a more selective base. Lithium diethylamide (LiNEt₂) has been shown to be remarkably selective for the deprotonation of the 2-methyl group over the C5 position.[10][11] This is because diethylamine can mediate the equilibration of the kinetically formed 5-lithiooxazole to the more thermodynamically stable 2-(lithiomethyl)oxazole.[10][11]
| Base | Substrate | Ratio of Side-Chain:Ring Alkylation (6:7) | Yield (%) |
| n-BuLi | 4-Ph-2-Me-Oxazole | 1:1.5 | 70 |
| LDA | 4-Ph-2-Me-Oxazole | 1:1.1 | 82 |
| LiNEt₂ | 4-Ph-2-Me-Oxazole | >50:1 | 79 |
| n-BuLi | 4-CO₂Et-2-Me-Oxazole | 4.2:1 | 68 |
| LDA | 4-CO₂Et-2-Me-Oxazole | 10.5:1 | 75 |
| LiNEt₂ | 4-CO₂Et-2-Me-Oxazole | >50:1 | 80 |
Table 2. Effect of base on the regioselectivity of lithiation and methylation of 2-methyloxazoles. Data sourced from Organic Letters, 1999, 1(1), 87-90.[10]
Key Experimental Protocols
Protocol 1: C2-Protection of Oxazole with a Triisopropylsilyl (TIPS) Group
This protocol allows for subsequent functionalization at the C4 and C5 positions.[6][8]
-
Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the starting oxazole (1.0 equiv) in anhydrous THF (to make a 0.3 M solution).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Silylation: Add triisopropylsilyl triflate (TIPSOTf) (1.2 equiv) dropwise to the solution. The use of the triflate is crucial for selective C-silylation over O-silylation.[8]
-
Quench & Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 2-TIPS-oxazole is often stable enough for purification by column chromatography on silica gel.[8] The TIPS derivative is noted to be more stable to aqueous workup and chromatography than other silyl derivatives.[8]
Protocol 2: Selective Side-Chain Lithiation of 2-Methyloxazole
This method achieves selective functionalization of the 2-methyl group.[10]
-
Base Preparation: In a separate flame-dried flask under argon, prepare a solution of lithium diethylamide (LiNEt₂). Add n-butyllithium (1.4 equiv) to a solution of diethylamine (1.5 equiv) in anhydrous THF at -78 °C. Warm the solution to 0 °C for 10 minutes, then re-cool to -78 °C.
-
Setup: In the main reaction flask, dissolve the 2-methyloxazole (1.0 equiv) in anhydrous THF (to make a 0.15 M solution) and cool to -78 °C.
-
Lithiation: Transfer the freshly prepared LiNEt₂ solution to the oxazole solution via cannula. Stir the resulting mixture at -78 °C for 10-15 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., methyl triflate, 1.2 equiv) and stir for an appropriate time at -78 °C before warming and quenching the reaction.
-
Workup & Purification: Perform a standard aqueous workup and purify the product by column chromatography.
Protocol 3: Van Leusen Synthesis of a 5-Substituted Oxazole
This is a powerful method to build a 5-substituted oxazole from an aldehyde, avoiding harsh functionalization on the heterocycle itself.[12][13]
-
Setup: To a solution of the desired aldehyde (1.0 equiv) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv).
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5-2.0 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) until the reaction is complete (monitor by TLC). For some substrates, microwave irradiation can significantly shorten reaction times.[13]
-
Workup: Once complete, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the 5-substituted oxazole.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient 4-Methyloxazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in the efficient synthesis of 4-methyloxazole. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4-methyloxazole?
A1: Several effective methods are employed for the synthesis of 4-methyloxazole. The most prominent include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and palladium-catalyzed cross-coupling reactions. Each method offers distinct advantages and is suited for different starting materials and desired substitution patterns.
Q2: How do I choose the best catalyst for my 4-methyloxazole synthesis?
A2: The optimal catalyst depends on the chosen synthetic route and the specific substrate. For Robinson-Gabriel synthesis, the choice of dehydrating agent is critical, with milder reagents often providing cleaner reactions.[1] In Van Leusen synthesis, the base plays a crucial role in the reaction's success. For palladium-catalyzed methods, the selection of the ligand and base is key to achieving high yields and selectivity. The tables below provide a comparative overview of different catalytic systems.
Q3: What are the key parameters to control for a successful 4-methyloxazole synthesis?
A3: Key parameters to control include reaction temperature, reaction time, purity of starting materials and solvents, and the stoichiometry of the reagents.[2] For instance, in the Van Leusen reaction, the slow addition of the aldehyde can prevent its polymerization under basic conditions.[2] Similarly, anhydrous conditions are often crucial to prevent hydrolysis of intermediates and starting materials, particularly in the Robinson-Gabriel synthesis.[1]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective technique to monitor the consumption of starting materials and the formation of the 4-methyloxazole product.[3] Liquid chromatography-mass spectrometry (LC-MS) can also be utilized for more detailed analysis of the reaction mixture.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My 4-methyloxazole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Extend Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.[3]
-
Increase Reaction Temperature: Gradually increase the temperature, but be mindful of potential side reactions or decomposition.[3]
-
Reagent Purity: Ensure all starting materials and solvents are pure and dry, as impurities can inhibit the reaction.[2]
-
-
Degradation of Starting Materials or Product:
-
Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Degassed Solvents: Use degassed solvents to remove dissolved oxygen.[3]
-
Milder Conditions: If harsh reagents are used (e.g., strong acids in Robinson-Gabriel), consider switching to milder alternatives to prevent decomposition.[1]
-
-
Suboptimal Catalyst or Reagent Concentration:
-
Catalyst Loading: Ensure the correct catalyst loading is used. In some cases, a slight increase may be beneficial.
-
Reagent Stoichiometry: Verify the stoichiometry of all reagents. A slight excess of one reagent may be necessary to drive the reaction to completion.[2]
-
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Significant Impurities
Q: My reaction is producing the desired 4-methyloxazole, but it is contaminated with significant impurities. How can I identify and minimize these byproducts?
A: The formation of impurities is a frequent challenge. Identifying the nature of the impurity is the first step toward mitigating its formation.
Common Impurities and Prevention Strategies:
-
Unreacted Starting Materials:
-
Side Products from Specific Reactions:
-
Robinson-Gabriel Synthesis: Incomplete cyclodehydration can leave behind the α-acylamino ketone intermediate. Using a more effective dehydrating agent can help.[1] Polymerization or tar formation can occur under harsh acidic conditions; using milder reagents or lower temperatures is advisable.[4]
-
Van Leusen Synthesis: Formation of a stable oxazoline intermediate can occur if the final elimination step is inefficient. Using a stronger base or increasing the temperature can promote the formation of the desired oxazole.[2]
-
Palladium-Catalyzed Reactions: Homocoupling of starting materials can be a side reaction. Optimizing the ligand, base, and reaction temperature can minimize this.
-
-
Purification Challenges:
-
Co-eluting Impurities: If impurities are difficult to separate by column chromatography, consider optimizing the mobile phase or using a different stationary phase (e.g., reverse-phase HPLC).[3]
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method.
-
Caption: A workflow for identifying and minimizing impurities.
Data Presentation: Catalyst and Condition Comparison
The following tables summarize quantitative data for different catalytic systems used in the synthesis of 4-methyloxazole and related oxazoles, allowing for easy comparison.
Table 1: Robinson-Gabriel Synthesis - Comparison of Dehydrating Agents
| Dehydrating Agent | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
| Concentrated H₂SO₄ | None or Acetic Anhydride | 60 - 100 | Moderate | Harsh conditions, can lead to charring and side reactions.[1][5] |
| Trifluoroacetic Anhydride (TFAA) | Dichloromethane (DCM) or THF | Room Temp - Reflux | Good | Milder conditions, but can be expensive.[5] |
| Phosphorus Oxychloride (POCl₃) | Pyridine or DMF | Reflux | Moderate | Effective but can be harsh. |
| Dess-Martin Periodinane then PPh₃/I₂ | Dichloromethane (DCM), Acetonitrile | Room Temp | Good | Very mild, two-step process from the corresponding alcohol.[4] |
Table 2: Van Leusen Synthesis - Influence of Base and Solvent on Yield
| Base | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | Methanol | Room Temp - Reflux | 78 | A common and effective base for this transformation.[6] |
| Piperidine-appended Imidazolium | Imidazolium Ionic Liquid | Room Temp | High | Can act as both base and solvent, allowing for easy workup.[7] |
| K₂CO₃ | Ionic Liquid ([bmim]Br) | Room Temp | High | Environmentally friendly solvent that can be recycled.[7] |
Table 3: Palladium-Catalyzed Synthesis - Effect of Ligand and Base
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | PCy₃ | Et₂NH | DMF | 80 | 94 | The choice of a bulky phosphine ligand significantly improves the yield.[8] |
| Pd(OAc)₂ | PPh₃ | Et₂NH | DMF | 80 | 47 | A less bulky ligand results in a lower yield.[8] |
| Pd(OAc)₂ | dppf | Et₂NH | DMF | 80 | 93 | Bisphosphine ligands are also highly effective.[8] |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 4-Methyloxazole
This protocol describes a general procedure for the synthesis of 4-methyloxazole via the cyclodehydration of an α-acylamino ketone.
Materials:
-
N-(1-oxopropan-2-yl)acetamide (α-acylamino ketone)
-
Concentrated Sulfuric Acid (H₂SO₄) or Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane for TFAA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating), dissolve the N-(1-oxopropan-2-yl)acetamide (1.0 eq) in the appropriate anhydrous solvent if using a reagent like TFAA. If using concentrated H₂SO₄, it can often be used as the solvent.
-
Reagent Addition:
-
For H₂SO₄: Carefully add concentrated sulfuric acid (catalytic to stoichiometric amount) to the starting material.
-
For TFAA: Add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the solution of the starting material at 0 °C.
-
-
Reaction:
-
For H₂SO₄: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction by TLC.
-
For TFAA: Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-methyloxazole.
-
Caption: Experimental workflow for the Robinson-Gabriel synthesis.
Protocol 2: Van Leusen Synthesis of 4-Methyloxazole
This protocol outlines the synthesis of 4-methyloxazole from an aldehyde and tosylmethyl isocyanide (TosMIC).
Materials:
-
Acetaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Methanol
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of TosMIC (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere, add potassium carbonate (2.0 eq) portion-wise at 0 °C.
-
Aldehyde Addition: Slowly add acetaldehyde (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent twice more.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyloxazole.
-
Caption: Experimental workflow for the Van Leusen synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methyloxazole-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyloxazole-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.
Issue 1: Low or No Yield of Carboxylic Acid After Hydrolysis
Question: I performed an alkaline hydrolysis of ethyl 4-methyloxazole-2-carboxylate, but after acidification and extraction, I have a very low yield of my desired this compound. What could have gone wrong?
Answer: Low yields in the hydrolysis of the ethyl ester of this compound can stem from several factors. Oxazole rings, particularly with certain substituents, can be sensitive to harsh reaction conditions. Here are some potential causes and troubleshooting steps:
-
Incomplete Hydrolysis: The hydrolysis reaction may not have gone to completion. Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH) and that the reaction has been heated under reflux for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.[1][2]
-
Product Degradation: Oxazole derivatives can be unstable under strongly acidic or basic conditions, potentially leading to ring-opening or decarboxylation.[3] When acidifying the reaction mixture to precipitate the carboxylic acid, it is crucial to do so cautiously at a low temperature (e.g., in an ice bath) and to avoid a large excess of strong acid.
-
Extraction Issues: this compound may have some solubility in the aqueous layer, especially if the pH is not optimal. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Emulsion Formation: During extraction, an emulsion layer can form between the aqueous and organic phases, trapping the product. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it up.
Issue 2: Difficulty in Isolating the Product
Question: After acidification of my reaction mixture, the this compound is not precipitating out of the solution. How can I isolate my product?
Answer: If your product does not precipitate upon acidification, it is likely due to its solubility in the reaction medium. Here are several strategies to isolate your product:
-
Solvent Evaporation: If the reaction was performed in a volatile solvent, you can try to remove the solvent under reduced pressure. The resulting residue can then be taken up in a different solvent system to facilitate precipitation or extraction.
-
Extraction: As mentioned previously, thorough extraction with an appropriate organic solvent is a primary method for isolating carboxylic acids from aqueous solutions.[2] Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate and drive it into the organic phase.
-
Salting Out: Adding a significant amount of a salt, such as sodium chloride, to the aqueous solution can decrease the solubility of the organic product, a phenomenon known as "salting out," which can promote precipitation or improve extraction efficiency.
Issue 3: Presence of Impurities in the Final Product
Question: My final product of this compound shows significant impurities by NMR/LC-MS analysis. What are the likely impurities and how can I remove them?
Answer: Impurities in the final product can originate from unreacted starting materials, side reactions, or degradation of the product. Common impurities and purification strategies include:
-
Unreacted Starting Material: If the reaction has not gone to completion, you may have unreacted starting ester. This can often be removed by recrystallization or column chromatography.
-
Side Products: The formation of isomeric byproducts can occur during oxazole synthesis.[3] Careful control of reaction temperature and stoichiometry can help minimize these.
-
Degradation Products: As oxazoles can be unstable, you may have ring-opened or decarboxylated byproducts.[3]
-
Purification Techniques:
-
Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system with appropriate polarity will be needed to separate the desired product from the impurities.
-
Acid-Base Extraction: You can exploit the acidic nature of your product. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the salt of your carboxylic acid, can then be separated, re-acidified, and the pure product extracted with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for the saponification of ethyl 4-methyloxazole-2-carboxylate?
A1: A general work-up procedure involves cooling the reaction mixture, removing any organic solvent under reduced pressure, diluting with water, and then acidifying with a strong acid (e.g., HCl) to a pH of 1-2 while cooling in an ice bath. The precipitated carboxylic acid can then be collected by filtration or the aqueous solution can be extracted with an organic solvent like ethyl acetate. The organic extracts are then combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated to yield the crude product.
Q2: Is this compound stable to heat?
A2: Some oxazole derivatives, especially those with carboxylic acid groups, can be prone to decarboxylation at elevated temperatures.[3] It is advisable to use moderate temperatures during work-up and purification procedures to minimize potential degradation.
Q3: What are the best practices for storing this compound?
A3: To prevent degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[3]
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the hydrolysis of ethyl 4-methyloxazole-2-carboxylate to this compound. Please note that actual results may vary depending on the specific reaction scale and conditions.
| Parameter | Condition A | Condition B | Condition C |
| Base | 2 M NaOH (aq) | 2 M KOH (aq) | 1 M LiOH (aq) |
| Solvent | Ethanol/Water | Methanol/Water | THF/Water |
| Temperature | Reflux (80 °C) | Reflux (70 °C) | 50 °C |
| Reaction Time | 4 hours | 6 hours | 12 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Observed Purity (Crude) | >90% | >90% | >95% |
Experimental Protocols
Protocol: Alkaline Hydrolysis and Work-up of Ethyl 4-methyloxazole-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-methyloxazole-2-carboxylate in a suitable solvent (e.g., ethanol).
-
Hydrolysis: Add an aqueous solution of a base (e.g., 2 M NaOH, 2-3 equivalents). Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. If an organic solvent was used, remove it under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add a strong acid (e.g., 6 M HCl) dropwise with stirring until the pH of the solution is between 1 and 2. A precipitate of this compound should form.
-
Isolation:
-
Filtration: If a solid precipitates, collect the product by vacuum filtration. Wash the solid with cold water and dry it under vacuum.
-
Extraction: If no solid forms or if the product is soluble, transfer the acidic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Workflow for the work-up of this compound.
Caption: Troubleshooting low yields in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis of 4-Methyloxazole Derivatives
For researchers, scientists, and professionals in the dynamic field of drug development, the accurate analysis of heterocyclic compounds such as 4-methyloxazole derivatives is paramount. These structures are integral to many pharmaceutical compounds, and their precise quantification and identification are crucial for efficacy and safety.[1][2] This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-methyloxazole derivatives, supported by experimental data and detailed protocols.
At a Glance: HPLC vs. GC-MS for 4-Methyloxazole Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[3][4] | Requires analytes to be volatile and thermally stable, or to be made so through derivatization.[3][5] |
| Sample Preparation | Generally simpler, involving dissolution and filtration.[6] | May require more complex preparation, including derivatization to increase volatility.[7][8] |
| Operating Temperature | Typically at or near ambient temperature.[9] | High temperatures are necessary for sample vaporization.[9][10] |
| Sensitivity & Selectivity | High sensitivity and selectivity, especially when coupled with a mass spectrometer (LC-MS).[11] | Excellent sensitivity and specificity, providing structural information for identification.[4] |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive solvents.[9] | Can be more cost-effective, particularly regarding carrier gases versus HPLC solvents.[9] |
Quantitative Data Comparison
The following tables summarize typical performance data for the analysis of oxazole derivatives by HPLC and GC-MS. It is important to note that direct comparative data for a single 4-methyloxazole derivative across both techniques is limited in publicly available literature, and these values are representative for similar compounds.
Table 1: HPLC Performance Data for Oxazole Derivatives
| Compound | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |
| 4-Methyl-5-phenyloxazole | C18 Reverse-Phase | Acetonitrile/Water | UV-Vis | Not Specified | [1] |
| Imidazole, 4-Methylimidazole | HILIC | Acetonitrile/Ammonium formate | DAD (215 nm) | 0.0094 mg/kg | [12] |
| Oxazole | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Not Specified | Not Specified | [13] |
Table 2: GC-MS Performance Data for Oxazole Derivatives
| Compound | Sample Preparation | Column | Detection | Limit of Detection (LOD) | Reference |
| Oxazole Fungicides | DI-SPME | Polar & Non-polar | MS (SIM) | 0.006 - 0.3 µg/L | [14] |
| 4-Methylimidazole | Derivatization (acetyl) | Not Specified | MS | Not Specified | [12] |
| General Volatiles | Headspace/SPME | DB-5 or DB-Wax | MS | Analyte Dependent | [5] |
Experimental Protocols
HPLC Method for 4-Methyloxazole Derivatives
This protocol is based on a generalized method for the analysis of 4-methyl-5-phenyloxazole.[1]
1. Instrumentation and Materials:
- HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[1]
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
- Reference standard of the 4-methyloxazole derivative.
- HPLC-grade acetonitrile, methanol, and water.
2. Sample and Standard Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
- Working Standard Solutions: Prepare a series of standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
- Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent like methanol. Dilute the solution with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
3. Chromatographic Conditions:
- Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio should be optimized for the specific derivative.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).
GC-MS Method for 4-Methyloxazole Derivatives
This protocol outlines a general approach for volatile and semi-volatile oxazole derivatives, which may require derivatization.[5][7]
1. Instrumentation and Materials:
- GC-MS system with a split/splitless injector, a suitable capillary column, and a mass spectrometer detector.
- Reference standard of the 4-methyloxazole derivative.
- High-purity volatile organic solvents (e.g., dichloromethane, hexane, methanol).[5]
- Derivatization agent if necessary (e.g., silylating agents for polar compounds).[7]
2. Sample and Standard Preparation:
- Standard Stock Solution: Prepare a stock solution of the reference standard in a volatile organic solvent.
- Working Standard Solutions: Dilute the stock solution to appropriate concentrations (e.g., around 10 µg/mL).[5]
- Sample Preparation:
- Direct Injection (for volatile derivatives): Dissolve the sample in a suitable volatile solvent. Filter or centrifuge the sample to remove particulates.[5][7] The final concentration should aim for a column loading of approximately 10 ng with a 1 µL injection.[5]
- Derivatization (for less volatile or polar derivatives): Chemically modify the analyte to increase its volatility before GC-MS analysis.[7]
- Solid-Phase Microextraction (SPME): An alternative, solvent-free technique where a coated fiber extracts analytes from the sample headspace or by direct immersion.[7][14]
3. Chromatographic and Spectrometric Conditions:
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the compounds. The specific program will depend on the analyte's volatility.
- MS Detector: Electron Ionization (EI) mode. Scan a mass range appropriate for the target molecule and its expected fragments.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a 4-methyloxazole derivative in a pharmaceutical sample.
Caption: Workflow for HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of 4-methyloxazole derivatives, each with its own set of advantages and limitations. The choice between them is primarily dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.
-
HPLC is the preferred method for non-volatile, polar, or thermally unstable 4-methyloxazole derivatives. Its versatility and the wide range of available column chemistries allow for the separation of a broad spectrum of compounds.
-
GC-MS excels in the analysis of volatile and thermally stable derivatives. It often provides higher chromatographic resolution and, with mass spectrometric detection, offers definitive structural identification. For less volatile compounds, derivatization can extend the applicability of GC-MS, though this adds a step to the sample preparation process.
For comprehensive characterization, especially in a research and development setting, the use of both techniques can be complementary, providing a more complete analytical profile of the 4-methyloxazole derivatives of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. uoguelph.ca [uoguelph.ca]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. mdpi.com [mdpi.com]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methyloxazole-2-carboxylic Acid and Its Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of 4-Methyloxazole-2-carboxylic acid and its structural isomers. We delve into their synthesis, physicochemical properties, and known biological activities, presenting the available data to inform early-stage drug discovery programs.
Physicochemical Properties: A Comparative Table
The position of the methyl and carboxylic acid groups on the oxazole ring influences key physicochemical properties that are critical for drug development, such as melting point, which can correlate with solubility and crystal packing. Below is a summary of available data for the target compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₅H₅NO₃ | 127.10[2] | Not Reported | 1196151-81-1[2] |
| 5-Methyloxazole-2-carboxylic acid | C₅H₅NO₃ | 127.10 | Not Reported | 45676-69-5[3] |
| 2-Methyloxazole-4-carboxylic acid | C₅H₅NO₃ | 127.10 | 182-187 | 23012-17-1 |
| 4-Methyloxazole-5-carboxylic acid | C₅H₅NO₃ | 127.10[4] | 239-243[4] | 2510-32-9[4] |
Synthesis and Experimental Protocols
The synthesis of substituted oxazoles can be achieved through various methods. A common approach involves the cyclization of precursors containing the requisite carbon, nitrogen, and oxygen atoms.[5] For instance, the synthesis of 4,5-disubstituted oxazoles can be accomplished directly from carboxylic acids and isocyanoacetates.[6]
General Experimental Protocol for Oxazole Synthesis from Carboxylic Acids
This protocol provides a general methodology for the synthesis of 4,5-disubstituted oxazoles.[6]
Materials:
-
Carboxylic acid (1.0 equiv)
-
4,4-Dimethylaminopyridine (DMAP) (1.5 equiv)
-
DMAP-Tf (1.3 equiv)
-
Isocyanide (e.g., ethyl isocyanoacetate) (1.2 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the carboxylic acid and DMAP in DCM under a dry nitrogen atmosphere, add DMAP-Tf.
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Add the isocyanide to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40°C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Caption: A typical workflow from synthesis to biological evaluation.
Biological Activities and Potential Signaling Pathways
While direct comparative biological data for these specific isomers is limited, the broader class of oxazole derivatives exhibits a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]
-
4-Methyloxazole-5-carboxylic acid is a known building block for synthesizing selective α4β2-Nicotinic acetylcholine receptor (nAChR) agonists, which are of interest for treating cognitive disorders.[] It is also used to create antagonists for the human formyl peptide receptor 1 (FPR1), a G protein-coupled receptor involved in inflammation.[]
-
5-Methylisoxazole-3-carboxylic acid , a related isoxazole, serves as an intermediate in the preparation of aminopyrazole amide derivatives that act as inhibitors of Raf kinases.[8] Raf kinases are key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.
Given the involvement of these scaffolds in inflammatory and cancer-related pathways, a hypothetical signaling pathway that could be modulated by these compounds is the NF-κB pathway, a central mediator of inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-METHYLOXAZOLE-2-CARBOXYLIC ACID | 45676-69-5 [chemicalbook.com]
- 4. 4-Methyloxazole-5-carboxylic acid 97 2510-32-9 [sigmaaldrich.com]
- 5. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
A Comparative Guide to Purity Validation of 4-Methyloxazole-2-carboxylic Acid: NMR Spectroscopy vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 4-Methyloxazole-2-carboxylic acid. The information presented herein is supported by established analytical principles and comparative experimental data to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] Ensuring the chemical purity of this compound is critical for the reliability and reproducibility of research data, as well as for meeting regulatory standards in drug development.[2][3] While chromatographic techniques like HPLC are traditionally employed for purity assessment, quantitative NMR (qNMR) has emerged as a powerful and versatile orthogonal method.[4][5][6] This guide will delve into the validation of this compound purity using ¹H NMR spectroscopy and compare its performance with HPLC and LC-MS.
Methodology Comparison
Quantitative ¹H NMR (qNMR) operates on the principle that the signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[5][7] This allows for the determination of the absolute or relative purity of a compound without the need for a specific reference standard of the analyte itself. In contrast, HPLC separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, with quantification typically relying on the comparison of the peak area of the analyte to that of a certified reference standard. LC-MS combines the separation power of HPLC with the mass-selective detection of mass spectrometry, offering enhanced specificity and sensitivity.[8][9]
Table 1: Comparison of Analytical Methods for Purity Determination
| Parameter | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Signal intensity proportional to the number of nuclei | Differential partitioning and UV/Vis or other detection | Separation by chromatography and detection by mass |
| Primary/Relative | Primary ratio method (can be absolute)[7] | Relative method (requires specific reference standard) | Relative method (requires specific reference standard) |
| Sample Throughput | High | Medium to High | Medium |
| Sample Requirement | Non-destructive, small sample size[3][10] | Destructive | Destructive |
| Limit of Detection | ~0.1% | ~0.01% - 0.1% | <0.01% |
| Precision (RSD) | <1%[5] | <2% | <5% |
| Accuracy | High[11] | High (dependent on reference standard purity) | High (dependent on reference standard purity) |
| Information | Structural information and quantification[2] | Retention time and quantification | Retention time, mass-to-charge ratio, and quantification[8] |
| Cost (Instrument) | High | Medium | High |
| Cost (Per Sample) | Low to Medium | Medium | High |
Experimental Protocols
Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the use of an internal standard for the absolute purity determination of this compound.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Analytical balance
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.[11]
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Materials:
-
This compound sample
-
Certified reference standard of this compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acidic modifier (e.g., formic acid, phosphoric acid)
-
Volumetric flasks and pipettes
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard of a known concentration.
-
Prepare the sample solution by accurately weighing the this compound and dissolving it in the mobile phase to a similar concentration as the standard.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks (assuming all impurities have a similar response factor) or by comparison to the standard curve.
-
Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
Materials and Instrumentation:
-
Same as for HPLC, with the addition of an LC-MS system (e.g., coupled to a quadrupole or time-of-flight mass analyzer).
Procedure:
-
Chromatographic and Mass Spectrometric Conditions:
-
The HPLC conditions are similar to those described above.
-
The mass spectrometer is typically operated in electrospray ionization (ESI) mode, either positive or negative, depending on the analyte's properties. For a carboxylic acid, negative ion mode is often suitable.[14]
-
The mass analyzer is set to scan a relevant mass range or to monitor for the specific m/z of this compound and potential impurities.
-
-
Analysis:
-
The analysis provides both the retention time and the mass-to-charge ratio of the eluted compounds. This allows for the confirmation of the main peak's identity and the potential identification of impurities based on their mass.[8][9]
-
Quantification is performed similarly to HPLC, often using extracted ion chromatograms for greater specificity.
-
Visualizations
Caption: Workflow for purity determination of this compound by qNMR.
Caption: Logical comparison of analytical methods for purity validation.
Conclusion
The choice of analytical method for the purity validation of this compound depends on the specific requirements of the analysis.
-
¹H NMR spectroscopy is an excellent primary method for obtaining an absolute purity value without the need for a specific reference standard.[7] Its non-destructive nature and the wealth of structural information it provides make it ideal for the characterization of new chemical entities and for routine quality control where a high degree of accuracy is paramount.[2][10]
-
HPLC is a robust and widely available technique that is well-suited for routine purity checks, especially in a quality control environment where the primary impurities are known and reference standards are available.
-
LC-MS offers the highest sensitivity and specificity, making it the method of choice for trace impurity analysis and for the identification of unknown impurities.[8][9]
For a comprehensive validation of this compound purity, a combination of orthogonal methods, such as qNMR and LC-MS, is recommended to ensure the highest level of confidence in the analytical results.
References
- 1. This compound | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 14. lcms.cz [lcms.cz]
A Comparative Crystallographic Analysis of Oxazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloxazole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural framework is a key component in various biologically active molecules. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies.
While a crystal structure for this compound is not publicly available, this guide provides a comparative analysis of two related oxazole derivatives with published crystallographic data: Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate and Methyl 4-amino-3-methoxyisoxazole-5-carboxylate . This comparison offers insights into the structural variations and intermolecular interactions that can be expected within this class of compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two comparator oxazole derivatives, providing a basis for structural comparison.
| Parameter | Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate |
| Chemical Formula | C₁₃H₁₂BrNO₄ | C₆H₈N₂O₄ |
| Molecular Weight | 326.15 g/mol | 172.14 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å | a = 8.531(3) Å, b = 10.843(4) Å, c = 7.999(3) Å |
| α = 90°, β = 100.066(11)°, γ = 90° | α = 90°, β = 105.99(3)°, γ = 90° | |
| Volume (ų) | 2616.1(6) | 710.1(5) |
| Z (Molecules/Unit Cell) | 8 | 4 |
| Key Intermolecular Interactions | C-H···O and C-H···N hydrogen bonds | N-H···O hydrogen bonds |
Data for Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate sourced from[1]. Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate sourced from[2].
Experimental Protocols
Synthesis and Crystallization
1. Synthesis of Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate [1]
The synthesis of this compound involves a multi-step process which is not detailed in the provided search results. However, a general approach to synthesizing similar oxazole derivatives often involves the condensation of a β-ketoester with an appropriate amide or a Huisgen-type [3+2] cycloaddition.
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by dissolving the synthesized compound in a hot solution of petroleum ether and ethyl acetate (95:5 ratio), followed by slow cooling to room temperature.[3]
2. Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate [2]
This compound was synthesized from methyl 3-methoxyisoxazole-5-carboxylate through a nitration reaction followed by a reduction of the nitro group.
-
Step 1: Nitration. Triflic anhydride is added to a solution of tetramethylammonium nitrate in dichloromethane (DCM) at room temperature. After stirring, a solution of methyl 3-methoxyisoxazole-5-carboxylate in DCM is added, and the mixture is refluxed. The product, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, is purified by silica gel column chromatography.[2]
-
Step 2: Reduction. Iron powder is added to a solution of the nitro-isoxazole from Step 1 in a mixture of acetic acid and water. The solution is stirred at 50°C. After workup and purification by silica gel column chromatography, methyl 4-amino-3-methoxyisoxazole-5-carboxylate is obtained as a crystalline solid.[2]
X-ray Diffraction Data Collection and Structure Refinement
A standardized workflow for single-crystal X-ray diffraction is outlined below. The specific parameters for the comparator compounds are detailed in their respective publications.
Figure 1. A generalized workflow for X-ray crystallography analysis.
Biological Activity and Signaling Pathways
Oxazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes such as phosphodiesterase 4 (PDE4).[4] PDE4 is a key enzyme in the inflammatory signaling cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.
Figure 2. Simplified signaling pathway of PDE4 inhibition by oxazole derivatives.
The diverse biological activities of oxazole derivatives underscore their potential as scaffolds for the development of new therapeutic agents.[5][6][7][8] Further synthesis and crystallographic studies of novel this compound derivatives will be crucial in elucidating their structure-activity relationships and advancing their therapeutic potential.
References
- 1. pubs.vensel.org [pubs.vensel.org]
- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Enantiomeric Purity of Chiral Oxazole Building Blocks
For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral building blocks like oxazoles is a critical parameter. It directly impacts the stereochemical outcome of synthetic routes and the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1][2] This guide provides a comparative overview of the most effective analytical techniques for determining the enantiomeric purity of chiral oxazoles, complete with experimental data and detailed protocols.
The primary methods for assessing the enantiomeric purity of chiral oxazoles and their derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.
Chromatographic Methods: The Gold Standard for Separation
Direct chiral separation techniques, particularly HPLC, are the most widely used and reliable methods for determining enantiomeric purity.[3][4] These methods utilize a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and versatile technique for separating enantiomers of oxazole derivatives.[1][5] The choice of the CSP is the most critical factor for achieving successful separation.[6] Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) and macrocyclic glycopeptides are among the most effective and broadly applicable for a wide range of chiral compounds, including oxazoles.[3][6][7]
Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases. It can be particularly effective for the analysis of chiral oxazoles.
Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable oxazole derivatives. This method also relies on a chiral stationary phase to achieve enantiomeric separation.
Comparative Performance of Chiral Stationary Phases for Oxazole Separation
The selection of the appropriate CSP and mobile phase is crucial for optimal separation. The following table summarizes experimental data from studies on the separation of chiral oxazole and isoxazoline derivatives, showcasing the performance of different CSPs.
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Analysis Time | Reference |
| Isoxazolines | Per(3-chloro-4-methylphenylcarbamate) CD clicked CSP | Ternary eluent mobile phases | > 20 | Not Specified | [8] |
| Oxazoles | MaltoShell (derivatized maltodextrin) | Heptane-ethanol (80:20 v/v) | > 1.5 for 10 of 12 compounds | Not Specified | [3][9] |
| Oxazolines | Chiralpak IA (amylose-based) | n-hexane/dichloromethane/2-propanol (70/28/2 v/v/v) | Baseline separation | Not Specified | [5][10] |
Note: Resolution (Rs) is a measure of the degree of separation between two peaks. A value of Rs > 1.5 indicates baseline separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Alternative Approach
NMR spectroscopy offers a different strategy for determining enantiomeric excess (% ee) without physical separation of the enantiomers.[11] This is achieved by using a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[12][13] This interaction leads to different chemical shifts for specific protons in each enantiomer, allowing for their distinct signals in the ¹H NMR spectrum. The enantiomeric excess can then be calculated from the integration of these signals.[11]
-
Chiral Derivatizing Agents (CDAs): CDAs react with the enantiomers to form stable diastereomers, which can then be distinguished by standard NMR.[12]
While NMR methods can be faster as they don't require chromatographic separation, they may be less sensitive and require higher concentrations of the analyte compared to chromatographic techniques.
Experimental Workflows and Protocols
Reproducibility is key in scientific research. The following sections provide a generalized workflow for chiral analysis and a detailed experimental protocol for a typical chiral HPLC method.
General Workflow for Enantiomeric Purity Assessment
The process of determining the enantiomeric purity of a chiral oxazole sample generally follows a structured workflow, from sample preparation to data analysis and the final purity determination.
Caption: A generalized workflow for determining the enantiomeric purity of chiral oxazoles.
Detailed Protocol: Chiral HPLC Method
This protocol is a representative example for the enantiomeric separation of a chiral oxazole derivative using an amylose-based CSP.[5][10]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak IA column.
-
Mobile Phase: A mixture of n-hexane, dichloromethane, and 2-propanol in a ratio of 70:28:2 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV at 254 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve the chiral oxazoline sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
5. Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas of the two enantiomers (let them be A1 and A2).
-
Calculate the enantiomeric excess using the formula: % ee = [ (A1 - A2) / (A1 + A2) ] * 100 (where A1 is the area of the major enantiomer and A2 is the area of the minor enantiomer).
Conclusion
The assessment of enantiomeric purity is a critical step in the development of chiral oxazole building blocks. Chiral chromatography, particularly HPLC with polysaccharide-based and macrocyclic glycopeptide CSPs, stands out as the most robust and widely applicable method for achieving reliable enantioseparation.[3][6] NMR spectroscopy provides a valuable alternative, especially for rapid screening when a suitable chiral solvating agent is available.[11] The choice of method will ultimately depend on the specific properties of the oxazole derivative, the available instrumentation, and the required level of sensitivity and accuracy. A systematic approach to method development, often involving the screening of different columns and mobile phases, is the most effective strategy for achieving successful and reproducible results.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantioseparation of isoxazolines with functionalized perphenylcarbamate cyclodextrin clicked chiral stationary phases in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Methyloxazole Amides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methyloxazole amide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds as therapeutic agents. This guide provides a comparative analysis of 4-methyloxazole amides, focusing on their anticancer and enzyme inhibitory activities, supported by experimental data and detailed protocols.
Anticancer Activity of 2-Aryl-4-methyloxazole-5-carboxamides
A series of 2-aryl-4-methyloxazole-5-carboxamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The core structure involves a 4-methyloxazole ring with an amide functional group at the 5-position and a variable aryl group at the 2-position. The SAR studies primarily focus on the influence of substituents on the N-phenyl ring of the amide and the 2-aryl group.
Data Presentation
| Compound ID | 2-Aryl Group | N-Substituent (Amide) | A549 (Lung) IC50 (µM) | Bel7402 (Liver) IC50 (µM) | HCT-8 (Colon) IC50 (µM) |
| 1a | 2-Fluorophenyl | 4-Chloro-2-methylphenyl | 15.3 ± 1.2 | 21.7 ± 2.5 | 18.9 ± 1.8 |
| 1b | 2-Chlorophenyl | 4-Chloro-2-methylphenyl | 12.1 ± 0.9 | 18.4 ± 1.9 | 14.5 ± 1.3 |
| 1c | Phenyl | 4-Chloro-2-methylphenyl | 25.6 ± 2.1 | 30.1 ± 3.2 | 28.3 ± 2.7 |
| 2a | 2-Chlorophenyl | 4-Chlorophenyl | 18.9 ± 1.5 | 25.3 ± 2.8 | 22.1 ± 2.1 |
| 2b | 2-Chlorophenyl | 2,4-Dichlorophenyl | 14.8 ± 1.1 | 20.1 ± 2.2 | 17.6 ± 1.6 |
SAR Analysis:
-
Substitution on the 2-aryl group significantly impacts anticancer activity. A chloro-substituted phenyl ring at the 2-position (Compound 1b ) generally leads to enhanced potency compared to a fluoro-substituted (Compound 1a ) or unsubstituted phenyl ring (Compound 1c ).
-
The nature of the substituent on the N-phenyl ring of the amide is also critical. The presence of both a chloro and a methyl group at the 4- and 2-positions, respectively (Compounds 1a-1c ), appears to be favorable for activity.
-
Comparing compounds with the same 2-aryl group (2-chlorophenyl), the substitution pattern on the N-phenyl amide influences potency. A 4-chloro-2-methylphenyl group (Compound 1b ) is more effective than a simple 4-chlorophenyl (Compound 2a ) or a 2,4-dichlorophenyl group (Compound 2b ).
Experimental Protocols
General Synthesis of 2-Aryl-4-methyloxazole-5-carboxamides:
The synthesis of the target compounds is typically achieved through a multi-step process. A key step involves the Hantzsch synthesis to form the oxazole ring, followed by amide coupling.
-
Step 1: Synthesis of Ethyl 2-aryl-4-methyloxazole-5-carboxylate. An appropriate aromatic aldehyde is reacted with ethyl acetoacetate and ammonium acetate in the presence of an oxidizing agent such as ceric ammonium nitrate (CAN) to yield the corresponding ethyl 2-aryl-4-methyloxazole-5-carboxylate.
-
Step 2: Hydrolysis to Carboxylic Acid. The resulting ester is hydrolyzed using a base, such as sodium hydroxide, in a mixture of ethanol and water to afford the 2-aryl-4-methyloxazole-5-carboxylic acid.
-
Step 3: Amide Coupling. The carboxylic acid is then coupled with the desired substituted aniline in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) to yield the final 2-aryl-4-methyloxazole-5-carboxamides.
In Vitro Anticancer Activity Assay (MTT Assay):
-
Human cancer cell lines (A549, Bel7402, and HCT-8) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated from the dose-response curves.
Visualization
A Comparative Guide to the Synthesis of Substituted Oxazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The synthesis of substituted oxazole carboxylic acids, key building blocks for drug discovery, can be achieved through various synthetic routes. This guide provides an objective comparison of four prominent methods: the Robinson-Gabriel Synthesis, the Van Leusen Oxazole Synthesis, the PIDA-mediated Oxidative Cyclization of enamides, and the Direct Synthesis from Carboxylic Acids. The performance of these routes is benchmarked based on experimental data for yield, substrate scope, and reaction conditions.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic route for a target substituted oxazole carboxylic acid is contingent on factors such as the desired substitution pattern, availability of starting materials, and tolerance to reaction conditions. The following table summarizes the key quantitative data for each of the four benchmarked methodologies.
| Synthesis Route | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) |
| Robinson-Gabriel Synthesis | 2-Acylamino Ketones | Concentrated H₂SO₄, 60 °C | 2 hours | 72% (for a specific tandem Ugi/Robinson-Gabriel reaction)[1] |
| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethylisocyanide (TosMIC) | K₂CO₃, Methanol, Reflux | Not specified | 83% (for a specific example)[2][3] |
| PIDA-Mediated Oxidative Cyclization | Enamides | Phenyliodine Diacetate (PIDA), BF₃·OEt₂, Dichloroethane, Reflux | Not specified | up to 90%[4] |
| Direct Synthesis from Carboxylic Acids | Carboxylic Acids, Isocyanoacetates | DMAP-Tf, DMAP, Dichloromethane, 40 °C | 30 minutes | 70-97%[5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Robinson-Gabriel Synthesis (Tandem Ugi/Robinson-Gabriel Variant)
This protocol describes a one-pot synthesis of 2,4,5-trisubstituted oxazoles.[1]
Step 1: Ugi Multicomponent Reaction
-
To a solution of 2,4-dimethoxybenzylamine (1.0 equiv) in methanol, add the corresponding carboxylic acid (1.0 equiv), arylglyoxal (1.0 equiv), and isonitrile (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ugi product.
Step 2: Robinson-Gabriel Cyclization
-
Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.
-
Carefully quench the reaction with ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.
Van Leusen Oxazole Synthesis
This protocol outlines the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.[2][3]
-
Combine the aldehyde (1.0 equiv) and tosylmethylisocyanide (TosMIC) (1.0-1.2 equiv) in methanol.
-
Add potassium carbonate (K₂CO₃) (2.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux and stir for the appropriate time as monitored by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Work up the residue by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate to yield the crude product.
-
Purify the product by column chromatography.
PIDA-Mediated Oxidative Cyclization of Enamides
This method provides a metal-free approach to functionalized oxazoles.[4][6][7]
-
To a solution of the enamide (1.0 equiv) in dichloroethane (DCE), add phenyliodine diacetate (PIDA) (1.2 equiv).
-
Add boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and remove the solvent in vacuo.
-
Purify the crude product by flash chromatography.
Direct Synthesis from Carboxylic Acids
This efficient method allows for the rapid synthesis of 4,5-disubstituted oxazoles.[5]
-
To a screw-capped vial, add the carboxylic acid (1.0 equiv), 4-(dimethylamino)pyridine (DMAP) (1.5 equiv), and dichloromethane (DCM) under a dry nitrogen atmosphere.
-
Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMAP-Tf) (1.3 equiv) and stir for 5 minutes at room temperature.
-
Add the isocyanoacetate (1.2 equiv) to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.
-
After cooling, pour the reaction mixture into water and extract with DCM.
-
Dry the combined organic layers over sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizing the Synthetic Landscape
The following diagrams illustrate the logical workflow for comparing these synthesis routes and a generalized scheme for the formation of the oxazole ring.
References
- 1. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of oxazoles from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of oxazoles from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization. | Semantic Scholar [semanticscholar.org]
The Oxazole Moiety as a Carboxylic Acid Bioisostere: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological properties is a cornerstone of medicinal chemistry. One widely employed strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical and steric properties, often leading to improved potency, selectivity, and pharmacokinetic profiles. The carboxylic acid group, while a common pharmacophore, can present challenges such as poor metabolic stability and limited cell permeability. Consequently, its replacement with various bioisosteres has been an area of intense research. This guide provides a comparative analysis of the oxazole ring as a bioisostere for the carboxylic acid moiety, offering experimental data and methodologies for researchers, scientists, and drug development professionals.
Case Study 1: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Oxaprozin vs. Ibuprofen
A prominent example of an oxazole-containing drug is Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) where the oxazole ring can be considered a bioisosteric replacement for the carboxylic acid found in other propionic acid-derived NSAIDs like Ibuprofen.[1] Both drugs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
Comparative In Vitro Data: COX Enzyme Inhibition
The inhibitory potency of Oxaprozin and Ibuprofen against COX-1 and COX-2 enzymes is a critical determinant of their efficacy and side-effect profiles. The following table summarizes their reported IC50 values.
| Compound | Target Enzyme | IC50 (µM) |
| Oxaprozin | COX-1 | 4.5 |
| COX-2 | 2.2 | |
| Ibuprofen | COX-1 | 2.6 |
| COX-2 | 13.4 |
Data compiled from various sources.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of Oxaprozin and Ibuprofen have been characterized in preclinical models. The data below is from studies conducted in rats.
| Parameter | Oxaprozin | Ibuprofen |
| Cmax (µg/mL) | 78.5 | 35.2 |
| Tmax (hr) | 4.0 | 1.5 |
| AUC (µg.hr/mL) | 2460 | 125 |
| Half-life (t½) (hr) | 42-50 | 2-4 |
| Oral Bioavailability (%) | ~95% | >80% |
Data represents typical values and may vary between studies.
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Human recombinant COX-1 or COX-2 enzymes are pre-incubated with the test compound (e.g., Oxaprozin or Ibuprofen) at various concentrations in a suitable buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a quenching solution (e.g., a solution of ferric chloride in dilute hydrochloric acid).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of test compounds following oral administration in rats.
Methodology:
-
Male Sprague-Dawley rats are fasted overnight prior to drug administration.
-
A single oral dose of the test compound (e.g., Oxaprozin or Ibuprofen) is administered via gavage.
-
Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
The concentration of the drug in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life), are calculated using non-compartmental analysis software.
Case Study 2: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Interestingly, some studies have shown that incorporating a carboxylic acid group elsewhere on the oxazole-containing inhibitor can enhance properties like solubility and selectivity, indicating a nuanced role for this functional group in molecular design.[2]
Visualizations
References
- 1. Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methyloxazole-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 4-Methyloxazole-2-carboxylic acid is paramount in any research and development setting. This guide provides essential, step-by-step procedures for its proper disposal, adhering to standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin and serious eye irritation.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Ensure that a safety shower and eyewash station are readily accessible.[3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[1] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and dust.[1] |
| Skin and Body | Laboratory coat | Provides a barrier against accidental skin contact.[3] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Minimizes the inhalation of potentially harmful vapors or dust.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local environmental regulations.[3] This chemical waste is generally classified as hazardous.[3]
-
Waste Collection:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[3]
-
Carefully sweep or scoop the absorbed material into a suitable container for disposal.[1][4] Avoid creating dust.[1][4]
-
Thoroughly clean the spill area.[3]
-
-
Container Disposal:
-
Arranging for Final Disposal:
-
The disposal of this chemical waste must be handled by a licensed waste disposal contractor.[3]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.
-
One possible disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] However, this should only be performed by qualified professionals at a licensed facility.
-
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Methyloxazole-2-carboxylic Acid
Disclaimer: Information on the specific hazards of 4-Methyloxazole-2-carboxylic acid is limited. The following guidance is based on data for structurally similar compounds, including other oxazole and carboxylic acid derivatives. It is crucial to consult the official Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before handling this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the primary defense against potential exposure to this compound. The following table summarizes the recommended PPE based on the hazard profiles of similar chemical structures.[1]
| Body Part protection | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield.[2] | Protects against potential splashes that could cause serious eye irritation or damage.[2][3] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] | Prevents skin contact which may cause irritation.[2][3] Gloves should be inspected before use and removed carefully to avoid skin contamination.[1][4] |
| Body | Laboratory coat or long-sleeved clothing.[2] | Provides a barrier against accidental skin contact.[2] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1][2] | Minimizes the inhalation of potentially harmful vapors or dust.[2][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for ensuring safety in the laboratory.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]
-
Before handling, ensure all necessary PPE is donned correctly.[2]
2. Handling the Compound:
-
Prevent the formation of dust and aerosols.[2]
-
When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[5]
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5]
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]
-
Decontaminate the work area and any equipment used.[1]
-
Remove PPE carefully to avoid cross-contamination.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This chemical waste is likely to be classified as hazardous.[2]
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Disposal Method: Dispose of the waste material and any contaminated items in accordance with all applicable federal, state, and local environmental regulations.[1][2] This should be done through a licensed waste disposal contractor.[2] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.[2]
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
